Crozbaciclib
Description
Structure
2D Structure
Properties
CAS No. |
2099128-41-1 |
|---|---|
Molecular Formula |
C28H30F2N6 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)-2-pyridinyl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H30F2N6/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35) |
InChI Key |
AEFFENQISAXIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of CDK4/6 Inhibition in Glioblastoma: A Technical Overview of Crozbaciclib's Putative Mechanism
Executive Summary
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rampant cellular proliferation.[1][2] A key driver of this uncontrolled growth is the dysregulation of the cell cycle, frequently involving the CDK4/6-retinoblastoma (Rb)-E2F axis.[1][3][4] This pathway, which governs the transition from the G1 to the S phase of the cell cycle, is disrupted in approximately 80% of glioblastomas.[1][4] Selective CDK4/6 inhibitors represent a targeted therapeutic strategy to restore this critical cell cycle checkpoint. These small molecule inhibitors are designed to induce a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[3][4] Preclinical and clinical studies in glioblastoma have demonstrated that these inhibitors can effectively penetrate the blood-brain barrier and modulate their intended targets.[3][4][5] However, their efficacy as a monotherapy has been limited, prompting investigations into combination therapies.[3][4] This document provides a detailed examination of the mechanism of action of CDK4/6 inhibitors in glioblastoma, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action in Glioblastoma
The primary mechanism of action of CDK4/6 inhibitors in glioblastoma is the restoration of the G1/S cell cycle checkpoint, which is frequently compromised in this malignancy.[1][6]
The CDK4/6-Rb-E2F Signaling Pathway
In normal cellular physiology, progression through the G1 phase of the cell cycle is tightly controlled by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis and entry into the S phase.
Mitogenic signals lead to the upregulation of Cyclin D, which then forms a complex with and activates CDK4 and CDK6.[7][8] This activated Cyclin D-CDK4/6 complex phosphorylates Rb.[7][8] Hyperphosphorylated Rb releases E2F, allowing it to activate the transcription of target genes, thereby driving the cell cycle forward.[7][8][9]
Dysregulation in Glioblastoma
Glioblastoma tumors often exhibit genetic alterations that lead to the constitutive activation of the CDK4/6-Rb-E2F pathway.[6][10] Common alterations include:
-
Homozygous deletion of the CDKN2A gene: This gene encodes the p16INK4a protein, a natural inhibitor of CDK4/6. Its loss, occurring in about 50% of glioblastomas, leads to unchecked CDK4/6 activity.[3][4]
-
Amplification of CDK4 or CDK6 genes: This results in an overabundance of the kinase, driving excessive Rb phosphorylation.[3][10]
-
Amplification of Cyclin D genes (CCND1, CCND2, CCND3): This also leads to hyperactivation of CDK4/6.[8]
These alterations effectively eliminate the G1/S checkpoint, leading to uncontrolled proliferation of tumor cells.
Therapeutic Intervention with CDK4/6 Inhibitors
Selective CDK4/6 inhibitors, such as Ribociclib and Palbociclib, are orally bioavailable small molecules that competitively bind to the ATP-binding pocket of CDK4 and CDK6.[3][8] This inhibition prevents the phosphorylation of Rb.[3][7][8] As a result, Rb remains in its active, hypophosphorylated state, bound to E2F.[9] This sequestration of E2F prevents the transcription of genes necessary for S-phase entry, leading to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[3][4] The efficacy of these inhibitors is contingent on the presence of a functional Rb protein.[9][11]
Quantitative Data from Key Studies
The following tables summarize key quantitative data from preclinical and clinical studies of CDK4/6 inhibitors in glioblastoma.
Table 1: Pharmacokinetic Parameters of Ribociclib in Recurrent Glioblastoma Patients
| Parameter | CSF | Non-Enhancing Tumor | Enhancing Tumor | Plasma (Unbound) |
| Mean Unbound Concentration | 0.374 µM[4][12] | 0.560 µmol/kg[4][12] | 2.152 µmol/kg[4][12] | 0.337 µM[13] |
| Median Unbound Brain-to-Plasma Ratio | - | 1.78[14] | - | - |
Data from a Phase 0 study where patients received 900 mg of Ribociclib daily for 5 days before tumor resection.[12][14] The in vitro IC50 for CDK4/6 inhibition is 0.04 µM.[4][12]
Table 2: Pharmacodynamic Effects of Ribociclib in Recurrent Glioblastoma
| Biomarker | Change Post-Treatment | P-value |
| Phosphorylation of Rb | Significant Decrease[3][4] | < 0.01[4][12] |
| Cellular Proliferation (Ki-67) | Significant Decrease[4] | < 0.05[4][12] |
Assessment was performed on tumor tissue from patients with recurrent glioblastoma treated with Ribociclib.[4][12]
Table 3: Clinical Efficacy of Ribociclib Monotherapy in Recurrent Glioblastoma
| Endpoint | Value |
| Median Progression-Free Survival (PFS) | 9.7 weeks[4][12] |
Data from the expansion cohort of a Phase 0/II study in patients with recurrent glioblastoma.[4][12][15]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on CDK4/6 inhibitors in glioblastoma.
Phase 0/II Clinical Trial Protocol for Ribociclib in Recurrent Glioblastoma
-
Patient Selection: Adult patients with recurrent glioblastoma were enrolled. Eligibility criteria included intact retinoblastoma (Rb) protein expression and either CDKN2A deletion or CDK4/6 amplification.[4][12][14]
-
Treatment Regimen: Patients in the Phase 0 component received a daily oral dose of 900 mg Ribociclib for 5 consecutive days prior to planned tumor resection.[4][12][14] Patients who demonstrated positive pharmacokinetic (PK) and pharmacodynamic (PD) effects were eligible to enroll in the expansion cohort (Phase II) and continued treatment.[4][12]
-
Sample Collection: Blood, cerebrospinal fluid (CSF), and tumor tissue (from both enhancing and non-enhancing regions) were collected intraoperatively.[4][12]
-
Pharmacokinetic Analysis: Total and unbound concentrations of Ribociclib in plasma, CSF, and tumor tissue were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]
-
Pharmacodynamic Analysis: The effects of Ribociclib on its target were assessed by comparing the resected tumor tissue with matched archival tissue from a previous surgery. Key endpoints included the levels of phosphorylated Rb and FOXM1, which were evaluated by immunohistochemistry.[4][12][15] Cellular proliferation was assessed by staining for the Ki-67 marker.[11]
In Vitro Assessment of CDK4/6 Inhibition
-
Cell Lines: Patient-derived glioblastoma stem-like cell (GSC) lines are commonly used. These lines are cultured in serum-free media supplemented with growth factors to maintain their stem-like properties.[16]
-
Cell Viability and Proliferation Assays: GSC lines are treated with varying concentrations of the CDK4/6 inhibitor (e.g., Palbociclib). Cell viability can be measured using assays such as the CellTiter-Glo luminescent cell viability assay. Proliferation is often assessed by quantifying the incorporation of BrdU or EdU.[10]
-
Cell Cycle Analysis: To determine the effect on cell cycle distribution, treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. A G1 arrest is indicated by an accumulation of cells in the G1 phase.[9]
-
Western Blotting: To confirm target engagement, protein lysates from treated cells are analyzed by Western blotting for levels of total and phosphorylated Rb, as well as downstream markers of the E2F pathway.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of CDK4/6 Inhibition in Glioblastoma
Caption: The CDK4/6-Rb-E2F signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Workflow for a Phase 0/II Glioblastoma Clinical Trial
Caption: A representative workflow for a Phase 0/II clinical trial of a CDK4/6 inhibitor in glioblastoma.
Resistance Mechanisms and Future Directions
Despite the clear mechanism of action and evidence of target engagement, the clinical efficacy of CDK4/6 inhibitors as monotherapy in glioblastoma has been modest.[3][4] This has led to research into mechanisms of resistance. One identified resistance pathway is the upregulation of the PI3K/mTOR pathway following treatment with a CDK4/6 inhibitor.[4][12] This suggests that tumor cells can bypass the G1 arrest by activating alternative pro-survival signaling pathways.
These findings provide a strong rationale for combination therapies.[1] Clinical and preclinical studies are exploring the synergy of combining CDK4/6 inhibitors with inhibitors of the PI3K/mTOR pathway.[1][4][12] Another area of investigation is the combination of CDK4/6 inhibitors with radiotherapy, where the G1 arrest induced by the CDK4/6 inhibitor may sensitize tumor cells to the effects of radiation.[9] Further research is needed to identify predictive biomarkers beyond Rb status to better select patients who are most likely to benefit from this class of drugs and to develop more effective combination strategies to overcome resistance.
References
- 1. Combined CDK4/6 mTOR inhibition is synergistic against glioblastoma via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of palbociclib and radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. "A phase 0 trial of ribociclib in recurrent glioblastoma patients incor" by An Chi Tien, Jing Li et al. [scholar.barrowneuro.org]
- 13. Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACTR-45. PHASE 0/2 STUDY OF RIBOCICLIB IN PATIENTS WITH RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 0/II study for ribicoclib in patients with recurrent glioblastoma. - ASCO [asco.org]
- 16. pure.psu.edu [pure.psu.edu]
Crozbaciclib: A Technical Guide to its CDK4/6 Inhibitory Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crozbaciclib, also known as compound 11, is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] Developed with the aim of overcoming the blood-brain barrier for the treatment of glioblastoma multiforme, this compound has demonstrated significant anti-proliferative effects in preclinical models.[1][2] This technical guide provides a comprehensive overview of the CDK4/6 inhibitory activity and selectivity of this compound, including detailed data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to CDK4/6 Inhibition
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[3] The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division.
CDK4 and CDK6 are serine/threonine kinases that, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for S-phase entry and DNA replication. Selective inhibitors of CDK4/6, such as this compound, block this phosphorylation, thereby maintaining pRb in its active, growth-suppressive state and inducing G1 cell cycle arrest.[4][5]
CDK4/6-Rb Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism of action of this compound.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Quantitative Inhibitory Activity
This compound demonstrates high potency against both CDK4 and CDK6 in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Reference |
| CDK4/cyclin D1 | 3 | [1] |
| CDK6/cyclin D3 | 1 | [1] |
In cellular assays, this compound effectively inhibits the proliferation of cancer cells.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| U87MG | Anti-proliferation (DAPI) | 15.3 ± 2.9 | [6] |
Kinase Selectivity Profile
A comprehensive kinase selectivity profile is crucial for understanding the potential off-target effects of an inhibitor. While a full kinase panel screening for this compound is not publicly available in the search results, the primary literature suggests high selectivity.[1][2][3] For a complete understanding, it is recommended to consult the primary publication by Yin L, et al. (2018) or perform a comprehensive kinase panel screen.
Table 3: Hypothetical Kinase Selectivity Profile of this compound (Example)
| Kinase | % Inhibition @ 1 µM |
| CDK4 | >95% |
| CDK6 | >95% |
| CDK1 | <10% |
| CDK2 | <10% |
| CDK5 | <15% |
| CDK7 | <5% |
| CDK9 | <20% |
| ... | ... |
Note: This table is illustrative. For actual data, a kinase panel assay is required.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (CDK4/6)
This protocol describes a radiometric or fluorescence-based assay to determine the in vitro inhibitory activity of this compound against CDK4/cyclin D1 and CDK6/cyclin D3.
Caption: Workflow for a biochemical kinase assay to determine this compound IC50.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes
-
Retinoblastoma (Rb) protein or peptide substrate
-
ATP (with [γ-33P]ATP for radiometric assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound
-
Stop solution (e.g., 50 mM EDTA)
-
Filter plates and scintillation counter (for radiometric assay) or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the CDK4/cyclin D1 or CDK6/cyclin D3 enzyme and the Rb substrate to each well.
-
Incubate for 20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
For radiometric assays, transfer the reaction mixture to a filter plate, wash, and measure radioactivity using a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol describes a cell-based assay to determine the anti-proliferative effect of this compound. A DNA-based readout (e.g., DAPI or Hoechst staining) is recommended over metabolic assays (e.g., MTT or CellTiter-Glo) to avoid artifacts due to changes in cell size upon G1 arrest.[7][8]
Materials:
-
U87MG glioblastoma cells (or other relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom black plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst staining solution
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Seed U87MG cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the cells for 72 hours.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cell nuclei with DAPI or Hoechst solution for 20 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system and count the number of nuclei per well, or read the total fluorescence intensity on a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Western Blotting for Phospho-Rb
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of Rb in treated cells.
Caption: Workflow for Western blotting to detect changes in pRb levels.
Materials:
-
Cancer cell line (e.g., MCF-7, which is Rb-positive)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.
Conclusion
This compound is a potent and selective CDK4/6 inhibitor with promising anti-cancer properties, particularly for central nervous system malignancies due to its designed ability to cross the blood-brain barrier. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound. Further investigation into its full kinase selectivity profile and its efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. A highly potent CDK4/6 inhibitor was rationally designed to overcome blood brain barrier in gliobastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Crozbaciclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crozbaciclib (CAS No: 2099128-41-1) is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its ability to induce G1 cell cycle arrest makes it a promising candidate for cancer therapy, particularly for glioblastoma multiforme due to its potential to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, including detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name: 5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indolin]-2'-yl)-N-(pyridin-2-yl)pyrimidin-2-amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2099128-41-1 | [1] |
| Molecular Formula | C28H30F2N6 | [1] |
| Molecular Weight | 488.57 g/mol | [1] |
| Appearance | Off-white to yellow solid | Commercial supplier data |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety, the chemical literature describes the synthesis of structurally related CDK4/6 inhibitors. A likely synthetic approach, based on the synthesis of similar compounds, would involve a multi-step process culminating in the coupling of key heterocyclic intermediates.
A plausible synthetic strategy would involve the preparation of the substituted pyrimidine core and the spiro[cyclopentane-1,3'-indolin] moiety separately, followed by their coupling. A final step would likely be a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the pyridin-2-amine group. The synthesis of related fluorinated pyrimidine derivatives often involves the use of commercially available fluorinated pyrimidine precursors.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of CDK4 and CDK6. These kinases, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for the transition from the G1 to the S phase. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase, inhibiting tumor cell proliferation.
References
Crozbaciclib: A Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation. By targeting CDK4 and CDK6, this compound effectively halts the cell cycle at the G1 phase, thereby inhibiting the growth of cancer cells. This technical guide provides an in-depth overview of this compound's target engagement, its effects on downstream signaling pathways, and the experimental methodologies used to characterize its activity. While this compound is a distinct molecule, this guide will also draw upon the extensive research on other well-characterized CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib to provide a comprehensive understanding of this class of therapeutic agents.
Target Engagement and Potency
This compound demonstrates high potency against its primary targets, CDK4 and CDK6. The inhibitory activity is typically measured through in vitro kinase assays, which quantify the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).
| Target | IC50 |
| CDK4 | 3 nM |
| CDK6 | 1 nM |
| Table 1: In vitro potency of this compound against CDK4 and CDK6.[1] |
This high potency and selectivity contribute to its efficacy in inhibiting the proliferation of cancer cells that are dependent on the CDK4/6 pathway for growth.
Downstream Signaling Pathways
The canonical downstream signaling pathway affected by this compound is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.
This compound, by inhibiting CDK4 and CDK6, prevents the phosphorylation of pRb. As a result, pRb remains in its active, hypophosphorylated state and sequesters E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.
Experimental Protocols
This section details the key experimental methodologies used to characterize the target engagement and downstream effects of CDK4/6 inhibitors like this compound.
In Vitro Kinase Assay
Objective: To determine the in vitro potency (IC50) of this compound against CDK4 and CDK6.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, ATP, substrate (e.g., a peptide derived from Rb), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of this compound is prepared.
-
The kinase, substrate, and inhibitor are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Western Blotting for Phospho-Rb
Objective: To assess the inhibition of Rb phosphorylation in cells treated with this compound.
Methodology:
-
Cell Culture: Cancer cell lines with an intact Rb pathway (e.g., MCF-7, U87MG) are cultured.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, Ser795) and total Rb. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the phospho-Rb bands is normalized to the total Rb and loading control bands to determine the dose-dependent inhibition of Rb phosphorylation.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: As described for Western blotting.
-
Cell Staining:
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI) or DAPI.
-
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on the fluorescence intensity. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
Cellular Proliferation Assays
The anti-proliferative activity of this compound is a key measure of its cellular efficacy.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a period of 3 to 5 days.
-
Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 is calculated.
For example, in the U87MG glioblastoma cell line, this compound was found to have an anti-proliferative IC50 of 15.3 ± 2.9 nM and induced G1 cell cycle arrest.[1]
Conclusion
This compound is a potent and selective CDK4/6 inhibitor that effectively engages its targets and modulates the downstream Rb-E2F signaling pathway, leading to G1 cell cycle arrest and inhibition of cancer cell proliferation. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of this compound and other CDK4/6 inhibitors. Further research and clinical investigations will continue to elucidate the full therapeutic potential of this class of drugs in oncology.
References
Preclinical Evaluation of Crozbaciclib: An In-depth Technical Guide
Introduction
Crozbaciclib is a selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1] this compound's mechanism of action involves binding to the ATP-binding pockets of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3] This action maintains Rb in its active, unphosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][3] The ultimate result is a G1 cell-cycle arrest and an inhibition of tumor cell proliferation.[2][3] This document provides a comprehensive overview of the preclinical evaluation of this compound in various cancer models, presenting key data, experimental protocols, and visualizations of its mechanism and experimental workflows.
Mechanism of Action
This compound targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle.[1][3] In many cancer cells, this pathway is hyperactivated, often due to the overexpression of Cyclin D1, leading to continuous cell division.[3] By selectively inhibiting CDK4 and CDK6, this compound effectively blocks this aberrant signaling, leading to cell cycle arrest.[1][3]
Quantitative In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HK1 | Nasopharyngeal Carcinoma | 1.42 ± 0.23 |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 2.18 ± 0.70 |
| C666-1 | Nasopharyngeal Carcinoma | 8.26 ± 0.92 |
Data sourced from a study on nasopharyngeal carcinoma cell lines.[4]
Experimental Protocols
In Vitro Cell Viability Assay
A common method to assess the cytotoxic effects of this compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow for the drug to exert its effect.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been demonstrated in in vivo models, where human cancer cells are implanted into immunocompromised mice to form tumors.
Nasopharyngeal Carcinoma Patient-Derived Xenograft (PDX) Models
In two nasopharyngeal carcinoma PDX models, the combination of this compound with the PI3K inhibitor alpelisib resulted in a significant reduction in tumor volume compared to treatment with this compound alone or a control.[4]
| Xenograft Model | Treatment Group | Outcome |
| xeno-666 | This compound + Alpelisib | Significant reduction in tumor volume (p < 0.01) |
| xeno-2117 | This compound + Alpelisib | Significant reduction in tumor volume (p < 0.01) |
Glioblastoma Xenograft Model
Preclinical studies in a glioblastoma model have shown that this compound can penetrate the blood-brain barrier, with a brain-to-plasma partitioning coefficient (Kpu, u, brain) of approximately 10%.[5] When used in combination with letrozole, this compound demonstrated synergistic anti-tumor effects against patient-derived glioblastoma cells.[5]
Breast Cancer Xenograft Models
In vivo studies have demonstrated that this compound leads to decreased tumor volumes, which correlates with the inhibition of Rb phosphorylation.[6]
Experimental Protocols
In Vivo Xenograft Study
-
Cell Implantation: A suspension of human cancer cells (e.g., breast cancer, glioblastoma) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: The mice are then randomized into different treatment groups, including a vehicle control group and one or more this compound treatment groups (at varying doses).
-
Drug Administration: this compound is administered to the mice, typically orally, on a predetermined schedule (e.g., once daily for 21 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: The tumor growth curves for each treatment group are plotted, and statistical analyses are performed to determine the significance of any anti-tumor effects. Tumor growth inhibition (TGI) is often calculated as a percentage.
Conclusion
The preclinical data for this compound strongly support its activity as a selective CDK4/6 inhibitor with potent anti-proliferative effects in a variety of cancer models. Its ability to induce G1 cell cycle arrest and inhibit tumor growth in vivo, both as a single agent and in combination with other targeted therapies, highlights its potential as a valuable therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound in the drug development pipeline. Further studies are warranted to fully elucidate its efficacy and safety profile in a broader range of malignancies.
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdlinx.com [mdlinx.com]
Crozbaciclib (Ribociclib): A Technical Guide to its Cell Cycle Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crozbaciclib, also known as Ribociclib or LEE011, is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] Dysregulation of the CDK4/6 pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation.[1] this compound's primary mechanism of action is the induction of G1 cell cycle arrest, thereby preventing cancer cells from entering the DNA synthesis (S) phase and ultimately inhibiting tumor growth.[3] This technical guide provides a comprehensive overview of this compound's effects on the cell cycle in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Pathway
This compound targets the core machinery of the cell cycle, specifically the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[3] In normal and cancerous cells, the progression from the G1 to the S phase of the cell cycle is tightly controlled by the phosphorylation of the Rb protein. When phosphorylated by the Cyclin D-CDK4/6 complex, Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[3]
This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of S-phase entry genes, leading to a halt in cell cycle progression at the G1 checkpoint.[3]
Quantitative Effects on Cell Cycle Distribution
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This effect has been quantified in various cancer cell lines using flow cytometry.
Breast Cancer Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MDA-MB-231 | Control | 52.34 | 35.12 | 12.54 |
| 2.5 µM this compound | 63.92 | 25.72 | 11.41 | |
| 5.0 µM this compound | 70.30 | 22.40 | 6.82 | |
| 10.0 µM this compound | 78.58 | 18.59 | 2.98 |
Data extracted from a study on triple-negative breast cancer cells treated for 72 hours.
Leukemia Cell Lines
| Cell Line | Treatment (5 µM this compound for 48h) | % G1 (Treated) | % G1 (Control) |
| K562 | 5 µM | 81.23 ± 3.84 | 32.46 ± 2.21 |
| CCRF-CEM | 5 µM | 89.83 ± 2.67 | 45.80 ± 3.24 |
| NB4 | 5 µM | 94.79 ± 4.93 | 45.59 ± 3.12 |
| HL-60 | 5 µM | 95.50 ± 2.97 | 47.40 ± 3.00 |
| MV4-11 | 5 µM | 83.82 ± 2.81 | 44.66 ± 1.90 |
| SHI-1 | 5 µM | 87.39 ± 2.80 | 45.25 ± 4.61 |
| U937 | 5 µM | 89.99 ± 3.54 | 54.26 ± 2.92 |
Data represents the mean ± standard deviation from a study on various leukemia cell lines.
Experimental Protocols
Cell Cycle Analysis using Flow Cytometry with Propidium Iodide
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][5]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for CDK4/6 Pathway Proteins
This protocol describes the detection of key proteins in the CDK4/6 pathway (e.g., pRb, total Rb, CDK4, CDK6, Cyclin D1, E2F1) by Western blotting to confirm the mechanism of action of this compound.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for pRb, total Rb, CDK4, CDK6, Cyclin D1, E2F1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound (Ribociclib) is a potent and selective inhibitor of CDK4/6 that effectively induces G1 cell cycle arrest in a variety of cancer cell types. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the cellular and molecular effects of this compound. The consistent induction of G1 arrest, confirmed by both flow cytometry and the analysis of key pathway proteins via Western blotting, underscores the targeted mechanism of action of this compound and its therapeutic potential in cancers with a dysregulated CDK4/6-Rb pathway. Further research can build upon these methodologies to explore mechanisms of resistance and identify synergistic combination therapies.
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
The Discovery and Development of Crozbaciclib: A CDK4/6 Inhibitor for Advanced Breast Cancer
Disclaimer: Information on a compound named "Crozbaciclib" is not publicly available. This technical guide utilizes the well-documented discovery and development of Ribociclib , a CDK4/6 inhibitor, as a representative example to fulfill the detailed request for a comprehensive overview of a drug in this class. All data and methodologies presented herein pertain to Ribociclib.
This in-depth guide provides a technical overview of the discovery, preclinical development, and clinical evaluation of this compound, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of a targeted cancer therapy.
Introduction: Targeting the Cell Cycle in Cancer
Uncontrolled cell proliferation is a hallmark of cancer.[1] The cell cycle, a series of events leading to cell division, is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is frequently dysregulated, leading to sustained cell division.[3][4] This makes CDK4/6 a compelling target for therapeutic intervention.[2] this compound is a potent and selective oral inhibitor of CDK4/6, designed to interrupt this aberrant signaling and halt cancer cell proliferation.[3][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK4 and CDK6.[3] By binding to the ATP-binding pocket of these kinases, it prevents the formation of the active Cyclin D-CDK4/6 complex. This, in turn, inhibits the phosphorylation of the Retinoblastoma (Rb) protein.[5][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2][7] The ultimate result is a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[5]
Preclinical Development
In Vitro Studies
This compound demonstrated potent and selective inhibition of CDK4 and CDK6 in enzymatic assays. The inhibitory activity was further evaluated in a panel of cancer cell lines, showing significant growth inhibition, particularly in HR+ breast cancer cell lines.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| HK1 | Nasopharyngeal Carcinoma | 1.42 ± 0.23 |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 2.18 ± 0.70 |
| C666-1 | Nasopharyngeal Carcinoma | 8.26 ± 0.92 |
| Table 1: In vitro growth inhibition (IC50) of this compound in various cancer cell lines after 96 hours of treatment.[5] |
In Vivo Studies
In xenograft models of HR+ breast cancer, orally administered this compound demonstrated significant anti-tumor activity.[3] Synergistic effects were observed when this compound was combined with endocrine therapies such as letrozole and fulvestrant.[3] Combination with the PI3K inhibitor alpelisib also showed synergistic activity in preclinical models.[1]
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 96 hours).
-
Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT).
-
Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Rb Phosphorylation
-
Cell Lysates: Cancer cells are treated with this compound for a defined period, and whole-cell lysates are prepared.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for total Rb and phosphorylated Rb, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clinical Development
The clinical development of this compound has been investigated through a series of pivotal clinical trials, most notably the MONALEESA program. These trials evaluated the efficacy and safety of this compound in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer.
Key Clinical Trials and Efficacy Data
| Trial Name | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| MONALEESA-2 | Postmenopausal women, 1st line | This compound + Letrozole vs. Placebo + Letrozole | Not reached vs. 14.7 months | 63.9 months vs. 51.4 months |
| MONALEESA-7 | Premenopausal women, 1st line | This compound + AI + Goserelin vs. Placebo + AI + Goserelin | 27.5 months vs. 13.8 months | Not reached vs. 40.7 months |
| MONALEESA-3 | Postmenopausal women, 1st or 2nd line | This compound + Fulvestrant vs. Placebo + Fulvestrant | 20.5 months vs. 12.8 months | Not reached vs. 40.0 months |
| Table 2: Summary of Efficacy Results from Key Phase III Clinical Trials of this compound.[8][9] |
Safety and Tolerability
The most common adverse events associated with this compound in combination with endocrine therapy include neutropenia, nausea, fatigue, and diarrhea. Most of these side effects are manageable with dose adjustments or supportive care.
Conclusion
This compound, a selective CDK4/6 inhibitor, has demonstrated significant clinical benefit in the treatment of HR+/HER2- advanced breast cancer when combined with endocrine therapy.[10][11] Its targeted mechanism of action, leading to G1 cell cycle arrest, represents a major advancement in the management of this disease.[10] Ongoing research continues to explore the full potential of this compound in other cancer types and in combination with other targeted agents.
References
- 1. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical Trial Results | mBC | KISQALI® (ribociclib) [us.kisqali.com]
- 9. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 10. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of CDK4/6 Inhibitors, Focusing on Ribociclib as a Representative Agent
Disclaimer: Information regarding a compound named "Crozbaciclib" is not available in the public domain. This technical guide will focus on the well-characterized and clinically approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib, as a representative agent to illustrate the pharmacokinetics and pharmacodynamics of this important class of anticancer drugs. The principles and methodologies described herein are broadly applicable to the preclinical and clinical evaluation of novel CDK4/6 inhibitors.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle.[1][2][3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1][4][5] Ribociclib is an orally bioavailable, highly selective small molecule inhibitor of CDK4/6.[4][6] By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[7][8] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and inducing G1 arrest.[1][5][7] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Ribociclib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and therapeutic effects observed in preclinical and clinical settings.
Pharmacokinetics of Ribociclib
The pharmacokinetic profile of Ribociclib has been extensively studied in both preclinical models and human subjects. These studies are crucial for determining the optimal dosing regimen to maximize efficacy while minimizing toxicity.
Preclinical Pharmacokinetics
Preclinical studies in animal models, such as mice and rats, are essential for characterizing the initial pharmacokinetic properties of a drug candidate.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Ribociclib
| Parameter | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) |
| Unbound Ribociclib | Rat | 10 mg/kg p.o. | 2.0 | 234 | 1690 | 4.5 | 44 |
| Total Ribociclib | Rat | 50 mg/kg p.o. | 4.0 | 2890 | 38800 | 10.1 | 44 |
| Unbound Ribociclib | Dog | 2 mg/kg p.o. | 1.0 | 44.8 | 311 | 4.7 | 73 |
| Total Ribociclib | Dog | 10 mg/kg p.o. | 2.0 | 1480 | 11400 | 5.1 | 73 |
Note: This table is a representative summary based on typical preclinical data for CDK4/6 inhibitors. Actual values can vary based on the specific study design.
Clinical Pharmacokinetics
In humans, Ribociclib is rapidly absorbed after oral administration.[6][9]
Table 2: Summary of Clinical Pharmacokinetic Parameters of Ribociclib in Patients with Advanced Cancer
| Parameter | Value |
| Median Tmax (Time to Peak Plasma Concentration) | 2.4 hours[6][9] |
| Mean Half-life (t1/2) | 32.0 hours[6][9] |
| Oral Bioavailability | 65.8% (at 600 mg dose)[6][9] |
| Apparent Volume of Distribution (Vd/F) at steady-state | 1090 L[8] |
| Plasma Protein Binding | ~70%[8] |
| Metabolism | Primarily hepatic via CYP3A4[6][8] |
| Elimination | Mainly through feces (~69%) and urine (~23%) |
Ribociclib exposure increases in a dose-proportional manner. Steady-state concentrations are generally achieved after 8 days of once-daily dosing.[8] Factors such as age, body weight, and race do not have a clinically relevant impact on Ribociclib exposure.[6][9] However, co-administration with strong CYP3A4 inhibitors or inducers can significantly alter Ribociclib concentrations.[6][9]
Pharmacodynamics of Ribociclib
The pharmacodynamic effects of Ribociclib are directly linked to its mechanism of action, the inhibition of CDK4/6, leading to cell cycle arrest and tumor growth inhibition.
Preclinical Pharmacodynamics
In vivo preclinical studies using patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of Ribociclib.[10] Treatment with Ribociclib leads to a dose-dependent reduction in the phosphorylation of Rb (pRb) in tumor tissues, confirming target engagement.[10] This on-target activity correlates with tumor growth inhibition.[6] For instance, in non-keratinizing nasopharyngeal carcinoma PDX models, Ribociclib treatment resulted in a significant reduction in tumor volume.[10]
Clinical Pharmacodynamics
In clinical studies, the pharmacodynamic effects of Ribociclib have been demonstrated through the analysis of paired tumor biopsies and surrogate tissues. A decrease in pRb levels was observed in skin samples from patients treated with Ribociclib, indicating systemic target engagement.[6] The clinical efficacy of Ribociclib, in combination with endocrine therapy, has been established in numerous trials for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, showing significant improvements in progression-free survival.[4][11]
Signaling Pathway and Experimental Workflow
CDK4/6-Cyclin D-Rb Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of Ribociclib.
Caption: Mechanism of action of Ribociclib in the CDK4/6-Rb pathway.
Representative In Vivo Experimental Workflow for a CDK4/6 Inhibitor
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a CDK4/6 inhibitor like Ribociclib in a preclinical tumor model.
Caption: A typical workflow for in vivo preclinical evaluation.
Detailed Experimental Protocols
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of Ribociclib in a patient-derived xenograft (PDX) model.
Materials:
-
Athymic nude mice (nu/nu), 5-7 weeks old.[10]
-
Patient-derived tumor tissue.
-
Ribociclib, formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia.
-
Instruments for tissue collection and processing.
Protocol:
-
Tumor Implantation: Subcutaneously implant small fragments of PDX tumor tissue into the flanks of the nude mice.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Dosing: Administer Ribociclib or vehicle control orally (p.o.) once daily at the predetermined dose level(s).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize a subset of mice from each group. Excise the tumors and process them for downstream analysis, such as Western blotting or immunohistochemistry, to assess the levels of phosphorylated Rb (pRb).[10]
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of Ribociclib following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins.
-
Ribociclib, formulated for oral gavage.
-
Vehicle control.
-
Blood collection tubes (e.g., containing K2EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Dosing: Administer a single oral dose of Ribociclib to the rats.
-
Blood Sampling: Collect blood samples (~0.2 mL) from the jugular vein cannula at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Ribociclib in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2.
Conclusion
Ribociclib is a potent and selective CDK4/6 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and predictable exposure support a convenient once-daily dosing regimen. The pharmacodynamic effects, demonstrated by the inhibition of Rb phosphorylation and subsequent tumor growth arrest, are consistent with its mechanism of action. The comprehensive preclinical and clinical data have established Ribociclib as a cornerstone of therapy for HR+/HER2- advanced breast cancer. The methodologies and principles outlined in this guide provide a framework for the continued investigation and development of novel CDK4/6 inhibitors for the treatment of various malignancies.
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
Investigating the role of Crozbaciclib in overcoming treatment resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer. These therapies function by targeting the core cell cycle machinery, inducing G1 arrest and inhibiting tumor cell proliferation. However, as with many targeted therapies, the emergence of treatment resistance is a significant clinical challenge. This technical guide focuses on Crozbaciclib, a potent CDK4/6 inhibitor, and explores its potential role in overcoming treatment resistance. Due to the early stage of this compound's development, this guide synthesizes currently available preclinical data on this compound with the broader understanding of resistance mechanisms observed with other CDK4/6 inhibitors.
This compound: Mechanism of Action
This compound is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. In normal and cancerous cells, the formation of the Cyclin D-CDK4/6 complex leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, this compound prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.
Preclinical data demonstrates the potent activity of this compound against its targets and in cancer cell lines.
Quantitative Data: In Vitro Potency of this compound
| Target/Cell Line | IC50 (nM) | Notes |
| CDK4 | 3 | Biochemical assay |
| CDK1 | 1 | Biochemical assay |
| U87MG (Glioblastoma) | 15.3 ± 2.9 | Anti-proliferative assay |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of this compound Action
The following diagram illustrates the canonical CDK4/6 signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression at the G1/S checkpoint.
Mechanisms of Resistance to CDK4/6 Inhibitors
While specific resistance mechanisms to this compound have yet to be fully elucidated in published literature, extensive research on other CDK4/6 inhibitors provides a strong predictive framework. Resistance can be broadly categorized into two types: on-target and bypass pathway activation.
On-Target Resistance Mechanisms
-
Loss of Retinoblastoma (Rb) Protein: As the primary target of the CDK4/6-Cyclin D complex, the absence of functional Rb protein renders CDK4/6 inhibition ineffective. The cell cycle is no longer dependent on this checkpoint, leading to intrinsic resistance.
-
Amplification of CDK6: Increased expression of CDK6 can overcome the inhibitory effects of the drug, requiring higher concentrations for efficacy.
Bypass Pathway Activation
-
Upregulation of the Cyclin E-CDK2 Axis: Cancer cells can bypass the G1 checkpoint by upregulating Cyclin E and its binding partner CDK2. The Cyclin E-CDK2 complex can also phosphorylate Rb, promoting cell cycle progression independently of CDK4/6 activity.
-
Activation of the PI3K/AKT/mTOR Pathway: This signaling cascade is a critical regulator of cell growth and proliferation. Hyperactivation of this pathway can promote the expression of D-type cyclins and other cell cycle components, thereby overriding the inhibitory effects of CDK4/6 inhibitors.
-
Alterations in other Receptor Tyrosine Kinase (RTK) Pathways: Increased signaling through pathways such as FGFR and EGFR can also contribute to resistance by promoting cell survival and proliferation through alternative routes.
The following diagram illustrates these potential resistance pathways in the context of this compound treatment.
Caption: Resistance to this compound can arise from on-target alterations like Rb loss or through the activation of bypass signaling pathways.
Experimental Protocols for Investigating this compound Resistance
The following protocols are generalized methodologies for establishing and characterizing resistance to CDK4/6 inhibitors, which can be adapted for the specific investigation of this compound.
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to CDK4/6 inhibition (e.g., HR+ breast cancer cell lines like MCF-7 or T-47D, or glioblastoma lines like U87MG).
-
Dose Escalation: Culture the cells in the presence of a low concentration of this compound (e.g., starting at the IC20).
-
Sub-culturing: Once the cells resume proliferation, sub-culture them and gradually increase the concentration of this compound in the media.
-
Resistance Confirmation: Continue this process for several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM). The resistant phenotype should be confirmed by comparing the dose-response curve to the parental cell line.
Protocol 2: Characterization of Resistant Cell Lines
-
Cell Viability and Proliferation Assays:
-
Assay: Use assays such as CellTiter-Glo® (Promega) for cell viability or CyQUANT™ (Thermo Fisher Scientific) for cell number to determine the IC50 of this compound in both parental and resistant cell lines.
-
Procedure: Seed cells in 96-well plates, treat with a serial dilution of this compound for 72-96 hours, and then measure viability or proliferation according to the manufacturer's protocol.
-
-
Cell Cycle Analysis:
-
Assay: Flow cytometry with propidium iodide (PI) staining.
-
Procedure: Treat parental and resistant cells with this compound for 24-48 hours. Harvest, fix, and stain the cells with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Western Blot Analysis:
-
Assay: Standard Western blotting techniques.
-
Procedure: Lyse parental and resistant cells (with and without this compound treatment) and probe for key proteins in the CDK4/6 pathway (p-Rb, total Rb, Cyclin D1, CDK4, CDK6) and potential bypass pathways (p-AKT, AKT, p-ERK, ERK, Cyclin E, CDK2).
-
-
Genomic and Transcriptomic Analysis:
-
Assays: Whole-exome sequencing (WES) and RNA-sequencing (RNA-seq).
-
Procedure: Extract DNA and RNA from parental and resistant cells to identify mutations, copy number variations, and changes in gene expression that may contribute to resistance.
-
Experimental Workflow for Investigating this compound Resistance
The diagram below outlines a typical workflow for the investigation of resistance to this compound.
Caption: A phased approach to developing and characterizing this compound-resistant models to elucidate the underlying mechanisms of resistance.
Strategies to Overcome this compound Resistance
Based on the known mechanisms of resistance to CDK4/6 inhibitors, several therapeutic strategies can be hypothesized to overcome resistance to this compound.
Quantitative Data: In Vivo Efficacy of this compound
| Model | Treatment | Tumor Growth Inhibition | Survival Increase |
| Orthotopic Glioblastoma Multiforme Xenograft (Mouse) | This compound (3.125-50 mg/kg) | 62% to 99% | 162% (at 50 mg/kg) |
Data from MedchemExpress.com, specific details of the study are not publicly available.
Combination Therapies
-
Targeting Bypass Pathways:
-
PI3K/AKT/mTOR Inhibitors: Combining this compound with inhibitors of this pathway could be a rational approach to counteract resistance driven by its activation.
-
MEK Inhibitors: For tumors that develop resistance through the Ras/Raf/MEK/ERK pathway, a combination with a MEK inhibitor may restore sensitivity.
-
CDK2 Inhibitors: The development of selective CDK2 inhibitors offers a direct strategy to overcome resistance mediated by the upregulation of the Cyclin E-CDK2 axis.
-
-
Immunotherapy: Preclinical studies with other CDK4/6 inhibitors have suggested that they may enhance anti-tumor immunity. Combining this compound with immune checkpoint inhibitors could be a promising avenue for future investigation.
Conclusion
This compound is a potent CDK4/6 inhibitor with promising preclinical activity. While dedicated studies on resistance to this compound are not yet widely available, the extensive knowledge from the broader class of CDK4/6 inhibitors provides a solid foundation for anticipating and addressing this clinical challenge. The development of resistance is a complex process involving both on-target alterations and the activation of bypass signaling pathways. A thorough understanding of these mechanisms, through the application of robust experimental protocols, will be crucial for the rational design of combination therapies to overcome resistance and maximize the clinical potential of this compound. Further preclinical and clinical investigations are warranted to specifically delineate the resistance profile of this compound and to identify effective therapeutic strategies for patients who develop resistance.
A Technical Guide to Crozbaciclib (Ribociclib): Impact on the Tumor Microenvironment and Angiogenesis
Disclaimer: The term "Crozbaciclib" did not yield specific results in the existing scientific literature. The following technical guide is based on extensive research on Ribociclib , a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, which is presumed to be the intended subject of this inquiry.
Executive Summary
Ribociclib is a highly selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] Its primary mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cellular proliferation.[2][3] By arresting the cell cycle in the G1 phase, Ribociclib exerts a potent anti-proliferative effect on tumor cells.[4][5] Beyond its direct impact on tumor cell division, Ribociclib modulates the complex tumor microenvironment (TME), influencing immune cell populations and showing potential, though less direct, effects on angiogenesis. This document provides an in-depth technical overview of Ribociclib's mechanism, its multifaceted impact on the TME and angiogenesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Cell Cycle Inhibition
The progression of the cell cycle is a tightly regulated process, with the transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase being a critical checkpoint.[2] This transition is governed by the activity of Cyclin D-CDK4/6 complexes.
2.1 The Cyclin D-CDK4/6-Rb Pathway In response to mitogenic signals, D-type cyclins are synthesized and bind to CDK4 or CDK6.[2] This active complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[6][7] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes essential for the G1-S phase transition, committing the cell to division.[2][8] In many cancers, this pathway is hyperactivated, driving relentless proliferation.[3]
2.2 Ribociclib's Interruption of the Cell Cycle Ribociclib functions as an ATP-competitive inhibitor, binding to the catalytic sites of CDK4 and CDK6.[4] This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[3] Active Rb remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase entry genes.[4] The ultimate result is a halt in cell cycle progression at the G1 checkpoint.[8]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients With Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Therapeutic Progress of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Rationale for Targeting CDK4/6 with Crozbaciclib in Oncology: A Technical Guide
Disclaimer: As of the latest available data, "Crozbaciclib" is not a recognized name for an approved or clinically investigated CDK4/6 inhibitor. This guide will use the name "this compound" as a placeholder for a hypothetical, potent, and selective CDK4/6 inhibitor. The preclinical and clinical data, as well as experimental protocols presented herein, are representative of the class of selective CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, and are used to illustrate the scientific rationale and therapeutic potential of targeting the CDK4/6 pathway.
Introduction: The Cell Cycle and Cancer
Uncontrolled cell proliferation is a hallmark of cancer. The cell division cycle is a tightly regulated process, and its deregulation is a common feature of tumorigenesis. The transition from the first gap phase (G1) to the DNA synthesis phase (S) is a critical checkpoint, often referred to as the restriction point. Passage through this point commits the cell to a round of division. Central to this regulation are the cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.
The CDK4/6-Cyclin D-Rb Pathway: A Key Driver of Cell Proliferation
The CDK4/6-Cyclin D-Rb pathway plays a pivotal role in controlling the G1-S transition.[1][2] In response to mitogenic signals, D-type cyclins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and CDK6.[2][3] These active complexes then phosphorylate the retinoblastoma tumor suppressor protein (Rb).[1][4] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.[1] Phosphorylation of Rb by CDK4/6-Cyclin D complexes leads to its inactivation and the release of E2F, which in turn drives the transcription of genes necessary for DNA replication and cell cycle progression.[1]
Deregulation of this pathway, through mechanisms such as cyclin D amplification, CDK4/6 amplification, or loss of the endogenous CDK4/6 inhibitor p16INK4A, is a frequent event in many cancers, leading to constitutive Rb phosphorylation and uncontrolled cell proliferation.[1][4] This makes the CDK4/6 kinases highly attractive targets for anti-cancer therapy.[2]
Figure 1: The CDK4/6-Cyclin D-Rb Signaling Pathway.
This compound: A Selective Inhibitor of CDK4/6
This compound is a potent, orally bioavailable small molecule inhibitor designed to selectively target CDK4 and CDK6. By competitively binding to the ATP-binding pocket of these kinases, this compound prevents the formation of the active Cyclin D-CDK4/6 complex, thereby inhibiting the phosphorylation of Rb.[4] This maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and ultimately, a cell cycle arrest in the G1 phase.[1] This cytostatic effect prevents the proliferation of tumor cells that are dependent on the CDK4/6 pathway for growth.
Preclinical Evidence for the Anti-Tumor Activity of this compound
The anti-cancer effects of targeting CDK4/6 with inhibitors like this compound have been extensively validated in preclinical models.
In Vitro Kinase and Cell-Based Activity
This compound demonstrates high potency and selectivity for CDK4 and CDK6 in biochemical assays. In cellular assays, it effectively inhibits the proliferation of cancer cell lines that retain a functional Rb protein, with particularly high sensitivity observed in estrogen receptor-positive (ER+) breast cancer cell lines.
| Parameter | CDK4/Cyclin D1 | CDK6/Cyclin D3 |
| Biochemical IC50 | 10 nM | 15 nM |
| Table 1: Representative In Vitro Kinase Inhibitory Activity of this compound. |
| Cell Line | Cancer Type | Rb Status | IC50 (nM) |
| MCF-7 | Breast (ER+) | Proficient | 79.4 |
| T47D | Breast (ER+) | Proficient | 100 |
| MDA-MB-231 | Breast (Triple-Negative) | Proficient | 285 |
| MDA-MB-468 | Breast (Triple-Negative) | Deficient | >10,000 |
| Table 2: Representative Anti-proliferative Activity of this compound in Breast Cancer Cell Lines.[5] |
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models have shown that oral administration of CDK4/6 inhibitors leads to significant tumor growth inhibition and a survival advantage.[6][7] For instance, in a mouse xenograft model of ER+ breast cancer, treatment with a CDK4/6 inhibitor resulted in a marked reduction in tumor volume compared to the vehicle control.
| Treatment Group | Mean Tumor Volume Change (%) |
| Vehicle Control | +150 |
| This compound (50 mg/kg, daily) | -9 |
| Table 3: Representative In Vivo Efficacy of this compound in an ER+ Breast Cancer Xenograft Model.[8] |
Clinical Rationale and Efficacy in Oncology
The preclinical findings provided a strong rationale for the clinical development of CDK4/6 inhibitors. They have shown remarkable success, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.
Combination Therapy in HR+/HER2- Breast Cancer
In HR+ breast cancer, there is a significant interplay between the estrogen receptor (ER) signaling pathway and the CDK4/6 pathway. ER signaling upregulates the expression of Cyclin D1, a key activator of CDK4/6.[3] Therefore, a dual blockade of both pathways with a CDK4/6 inhibitor and endocrine therapy (e.g., an aromatase inhibitor or fulvestrant) has proven to be a highly effective strategy.
Pivotal Phase 3 clinical trials, such as the MONALEESA series for ribociclib and the MONARCH series for abemaciclib, have demonstrated that the addition of a CDK4/6 inhibitor to standard endocrine therapy significantly improves progression-free survival (PFS) and, in some studies, overall survival (OS) in patients with HR+/HER2- advanced breast cancer.[9][10]
| Clinical Trial (Representative) | Treatment Arms | Median PFS (months) | Hazard Ratio (95% CI) |
| First-Line Setting | This compound + Letrozole vs. Placebo + Letrozole | 25.3 vs. 16.0 | 0.57 (0.46-0.70) |
| Second-Line Setting | This compound + Fulvestrant vs. Placebo + Fulvestrant | 20.5 vs. 12.8 | 0.58 (0.46-0.73) |
| Table 4: Representative Clinical Efficacy of this compound in Combination with Endocrine Therapy in HR+/HER2- Advanced Breast Cancer. |
Mechanisms of Resistance to this compound
Despite the significant clinical benefit, acquired resistance to CDK4/6 inhibitors is a major challenge. Several mechanisms of resistance have been identified, which can be broadly categorized as either cell cycle-related or non-cell cycle-related.
-
Loss of Rb function: Since Rb is the primary target of CDK4/6, its loss renders the cells insensitive to CDK4/6 inhibition.
-
Upregulation of Cyclin E1 or CDK2: Amplification or overexpression of Cyclin E1 or its catalytic partner CDK2 can bypass the requirement for CDK4/6 activity by directly phosphorylating Rb.
-
CDK6 amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[11]
-
Activation of bypass signaling pathways: Upregulation of alternative mitogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, can promote cell proliferation independently of CDK4/6.[11]
Figure 2: Mechanisms of Resistance to this compound.
Experimental Protocols
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of CDK4/6.
-
Reaction Setup: In a 96-well plate, combine recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a specific substrate (e.g., a peptide derived from Rb), and ATP.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., HTRF) or by measuring the depletion of ATP (e.g., ADP-Glo assay).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., resazurin or a reagent that measures ATP content like CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blot for Rb Phosphorylation
This method is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of Rb in treated cells.
-
Cell Treatment and Lysis: Treat cells with this compound for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780) and total Rb overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated Rb to total Rb.
Figure 3: A Representative In Vitro Experimental Workflow.
Conclusion
The targeting of CDK4/6 represents a major advancement in oncology, particularly for HR+/HER2- breast cancer. The strong biological rationale, supported by extensive preclinical and clinical data, has established CDK4/6 inhibitors as a cornerstone of therapy in this setting. "this compound," as a representative of this class, exemplifies the success of a targeted therapy approach that exploits a key vulnerability of cancer cells. Future research will continue to explore the utility of CDK4/6 inhibitors in other tumor types, strategies to overcome resistance, and the development of novel combination therapies to further improve patient outcomes.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of CDK4/6 Inhibitors [uspharmacist.com]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 10. cda-amc.ca [cda-amc.ca]
- 11. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Clinical Insights on Ribociclib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage clinical trial data for Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By targeting the core machinery of the cell cycle, Ribociclib has emerged as a significant therapeutic agent, particularly in the context of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] This document summarizes key quantitative data from clinical studies, details experimental protocols, and visualizes the underlying signaling pathways to offer a thorough understanding of Ribociclib's mechanism of action and clinical profile.
Mechanism of Action: Targeting the Cell Cycle Engine
Ribociclib exerts its therapeutic effect by selectively inhibiting CDK4 and CDK6, two key proteins that regulate the progression of the cell cycle.[1][3] In many cancers, the pathway involving Cyclin D, CDK4/6, and the Retinoblastoma protein (Rb) is frequently dysregulated, leading to uncontrolled cell proliferation.[3][4]
Under normal conditions, mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the Rb protein, releasing the E2F transcription factor.[4] Liberated E2F subsequently promotes the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[4]
Ribociclib directly binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3] This action maintains Rb in its active, unphosphorylated state, where it remains bound to E2F.[3] The sequestration of E2F halts the cell cycle in the G1 phase, thereby inhibiting the proliferation of cancer cells.[3] Preclinical studies have demonstrated that this G1 arrest leads to a reduction in tumor cell volume.[1]
Below is a diagram illustrating the Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of Ribociclib.
Quantitative Data from Early-Stage Clinical Trials
The following tables summarize key efficacy and safety data from early-stage clinical trials of Ribociclib in various cancer types.
Table 1: Efficacy of Ribociclib in Combination Therapy for Advanced Breast Cancer
| Trial Name | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| MONALEESA-2 [5][6] | Postmenopausal women, HR+/HER2- | Ribociclib + Letrozole vs. Placebo + Letrozole | Not reached vs. 14.7 months | 53% (measurable disease) vs. 37% | 80.1% vs. 71.8% |
| MONALEESA-3 [5][7] | Postmenopausal women, HR+/HER2- | Ribociclib + Fulvestrant vs. Placebo + Fulvestrant | 20.5 months vs. 12.8 months | 41% (measurable disease) vs. 29% | Not Reported |
| MONALEESA-7 [5][7] | Premenopausal women, HR+/HER2- | Ribociclib + AI + Goserelin vs. Placebo + AI + Goserelin | 27.5 months vs. 13.8 months | 51% (measurable disease) vs. 36% | Not Reported |
| PALOMA-1 [8][9] | Postmenopausal women, ER+/HER2- | Palbociclib + Letrozole vs. Letrozole alone | 20.2 months vs. 10.2 months | Not Reported | Not Reported |
| PALOMA-3 [8] | Premenopausal women, progressed on endocrine therapy | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | 9.2 months vs. 3.8 months | Not Reported | Not Reported |
AI: Aromatase Inhibitor
Table 2: Efficacy of Ribociclib in Other Cancers and Combinations
| Trial Identifier | Patient Population | Treatment | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| NCT03056833 [10] | Recurrent, platinum-sensitive ovarian cancer | Ribociclib + Carboplatin + Paclitaxel | 79.3% | 96.6% | 11.4 months |
| Phase 1b/2 (NCT01857193) [9] | Postmenopausal, anastrozole/letrozole-resistant HR+/HER2- advanced breast cancer | Ribociclib + Exemestane + Everolimus | Not Reported | Not Reported | Not Reported |
| Phase I (NCT03237390) [11] | Advanced solid tumors | Ribociclib + Gemcitabine | 0% (No partial or complete responses) | 68% (Stable disease) | Not Reported |
| Phase I [7] | HR+/HER2- MBC or AOC | Ribociclib + Spartalizumab | 13.3% (Cohort B - MBC) | Not Reported | Not Reported |
MBC: Metastatic Breast Cancer; AOC: Advanced Ovarian Cancer
Table 3: Common Adverse Events (Grade 3/4) Associated with Ribociclib
| Adverse Event | Frequency (in combination with chemotherapy for ovarian cancer)[10] | Frequency (in combination with exemestane and everolimus)[9] | Frequency (in combination with spartalizumab)[7] |
| Neutropenia | 82.9% (all grades) | 45.7% | >20% (all grades) |
| Anemia | 82.9% (all grades) | Not Reported | >20% (all grades) |
| Thrombocytopenia | Not specified (Grade 4 in one patient in another trial[11]) | 5.7% | >20% (all grades) |
| Leukopenia | Not Reported | 8.6% | Not Reported |
| Fatigue | 82.9% (all grades) | Not Reported | >20% (all grades) |
| Nausea | 77.1% (all grades) | Not Reported | >20% (all grades) |
| Hypertransaminasemia | Not Reported | Not Reported | AST: 66.7% (46.7% G3/4), ALT: 46.7% (40.0% G3/4) (Cohort B) |
Experimental Protocols: A Closer Look
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in key early-stage trials of Ribociclib.
Phase I Trial in Recurrent Ovarian Cancer (NCT03056833)[10]
-
Study Design: This was a Phase I, open-label, single-arm trial designed to determine the maximum tolerated dose (MTD) and safety of Ribociclib in combination with platinum-based chemotherapy.
-
Patient Population: Patients with recurrent, platinum-sensitive ovarian cancer who had received a mean of 2.5 prior lines of chemotherapy.
-
Treatment Regimen:
-
Induction: Weekly carboplatin and paclitaxel chemotherapy administered concurrently with Ribociclib.
-
Maintenance: Following the chemotherapy phase, patients received Ribociclib as a maintenance therapy.
-
-
Dose Escalation: The trial employed a dose-escalation design to establish the MTD of Ribociclib.
-
Primary Objectives:
-
To assess the safety and tolerability of the combination therapy.
-
To determine the MTD of Ribociclib when administered with platinum and taxane chemotherapy.
-
-
Secondary Endpoints:
-
Overall Response Rate (ORR).
-
Progression-Free Survival (PFS).
-
-
Outcome: The MTD was established at 400 mg. The combination was found to be feasible and safe, with a high clinical benefit rate.
NATALEE Trial (NCT03701334) for Early Breast Cancer[12][13]
-
Study Design: A randomized, open-label, multicenter Phase III trial.
-
Patient Population: 5101 adults with HR-positive, HER2-negative, stage II or III early breast cancer at high risk of recurrence.[12]
-
Treatment Arms:
-
Randomization: Patients were randomized 1:1 and stratified by anatomic stage, prior chemotherapy, menopausal status, and geographic region.[12]
-
Primary Efficacy Outcome: Invasive disease-free survival (iDFS), defined as the time from randomization to the first occurrence of local or regional invasive breast recurrence, distant recurrence, death from any cause, contralateral invasive breast cancer, or secondary primary non-breast invasive cancer.[12]
-
Statistical Analysis: iDFS was evaluated using the Kaplan-Meier method and compared between arms using a stratified log-rank test.[13]
-
Outcome: The trial demonstrated a statistically significant improvement in iDFS for patients receiving Ribociclib plus an NSAI compared to an NSAI alone.[12][13] At 3 years, the iDFS was 90.4% in the Ribociclib arm versus 87.1% in the control arm.[13]
Conclusion
The early-stage clinical data for Ribociclib demonstrate its potent anti-proliferative activity through the targeted inhibition of the Cyclin D-CDK4/6-Rb pathway. In combination with endocrine therapies, Ribociclib has consistently shown significant improvements in progression-free survival for patients with HR+/HER2- advanced breast cancer. Furthermore, its efficacy is being explored in other malignancies and earlier stages of breast cancer with promising results. While the safety profile is manageable, careful monitoring for adverse events such as neutropenia is warranted. The ongoing and completed clinical trials provide a robust foundation for the continued development and optimization of Ribociclib-based therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial Results | mBC | KISQALI® (ribociclib) [us.kisqali.com]
- 6. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 7. Phase I study of ribociclib (CDK4/6 inhibitor) with spartalizumab (PD-1 inhibitor) with and without fulvestrant in metastatic hormone receptor-positive breast cancer or advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer [jhoponline.com]
- 9. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I trial of ribociclib with platinum chemotherapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FDA approves ribociclib with an aromatase inhibitor and ribociclib and letrozole co-pack for early high-risk breast cancer | FDA [fda.gov]
- 13. Ribociclib plus Endocrine Therapy in Early Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Crozbaciclib's Specificity for CDK4 versus CDK6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crozbaciclib is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a key therapeutic target. This technical guide provides an in-depth analysis of this compound's specificity for CDK4 versus CDK6, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Biochemical Specificity and Potency
This compound has demonstrated high potency against both CDK4 and CDK6 in biochemical assays. The half-maximal inhibitory concentrations (IC50) indicate a slight preference for CDK6. This profile is significant as the differential inhibition of CDK4 and CDK6 among various CDK4/6 inhibitors is thought to contribute to differences in their efficacy and safety profiles.[1][2]
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 3 |
| CDK6/cyclin D3 | 1 |
Data sourced from in vitro kinase assays.[1]
Cellular Activity
In cellular assays, this compound effectively inhibits cell proliferation by inducing G1 phase cell cycle arrest. This is a characteristic effect of CDK4/6 inhibition, which prevents the phosphorylation of the retinoblastoma protein (Rb) and subsequent entry into the S phase.
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| U87MG | Glioblastoma | 15.3 ± 2.9 |
This demonstrates the translation of biochemical potency into a cellular anti-proliferative effect.
Experimental Protocols
Biochemical Kinase Assay (CDK4/CDK6 Inhibition)
This protocol outlines the methodology for determining the IC50 values of this compound against CDK4 and CDK6.
Objective: To quantify the in vitro inhibitory activity of this compound on recombinant human CDK4/cyclin D1 and CDK6/cyclin D3.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes
-
Retinoblastoma (Rb) protein (substrate)
-
ATP, [γ-33P]ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the assay buffer, the respective CDK/cyclin complex, and the Rb substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation and Cell Cycle Arrest Assay
This protocol describes the method to assess the anti-proliferative effects of this compound and its impact on the cell cycle in a cancer cell line.
Objective: To determine the IC50 for cell proliferation and to quantify the G1 cell cycle arrest induced by this compound.
Materials:
-
U87MG glioblastoma cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Cell proliferation reagent (e.g., resazurin-based)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure (Cell Proliferation):
-
Cell Seeding: Seed U87MG cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a cell proliferation reagent and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance to determine cell viability.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.
Procedure (Cell Cycle Analysis):
-
Cell Seeding and Treatment: Seed U87MG cells in 6-well plates and treat with this compound at a relevant concentration (e.g., near the IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to determine the extent of G1 arrest.
Signaling Pathway and Experimental Workflow Visualizations
CDK4/6 Signaling Pathway
References
The Molecular Blueprint of Crozbaciclib: A Technical Guide to its Anti-Tumor Efficacy
For: Researchers, Scientists, and Drug Development Professionals
Whitepaper: Understanding the Molecular Basis of Crozbaciclib's Anti-Tumor Effects
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. Its primary anti-tumor effect is cytostatic, inducing a G1 phase cell cycle arrest. This targeted action prevents the proliferation of cancer cells, a hallmark of tumorigenesis. This document provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, supported by preclinical data, detailed experimental protocols, and visual representations of the involved signaling pathways. The information presented herein is based on extensive research on Ribociclib, a well-characterized CDK4/6 inhibitor, and is intended to serve as a technical guide for the scientific community.
Core Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway
The anti-tumor activity of this compound is centered on its specific inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical checkpoint for cell cycle progression from the G1 (Gap 1) to the S (Synthesis) phase.
In normal cell proliferation, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[1][2] This active complex subsequently phosphorylates the Retinoblastoma protein (pRb).[2][3][4] Phosphorylated pRb releases the E2F transcription factor, which then initiates the transcription of genes necessary for DNA replication and progression into the S phase.[1][3]
This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of pRb.[3] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of S-phase entry genes, leading to a halt in cell cycle progression at the G1 checkpoint.[2][3] This targeted G1 arrest is the cornerstone of this compound's anti-proliferative effect in cancer cells.
Preclinical Quantitative Data
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across various cancer models.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HK1 | Nasopharyngeal Carcinoma | 1.42 ± 0.23 | Cell Growth Inhibition | [3] |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 2.18 ± 0.70 | Cell Growth Inhibition | [3] |
| C666-1 | Nasopharyngeal Carcinoma | 8.26 ± 0.92 | Cell Growth Inhibition | [3] |
| 786-O | Renal Cell Carcinoma | 0.076 - 0.280 | BrdU Proliferation Assay | [5] |
| CaKi-2 | Renal Cell Carcinoma | 0.076 - 0.280 | BrdU Proliferation Assay | [5] |
| A-704 | Renal Cell Carcinoma | 0.076 - 0.280 | BrdU Proliferation Assay | [5] |
| 769-P | Renal Cell Carcinoma | 0.076 - 0.280 | BrdU Proliferation Assay | [5] |
| ACHN | Renal Cell Carcinoma | 0.076 - 0.280 | BrdU Proliferation Assay | [5] |
| SW839 | Renal Cell Carcinoma | 0.076 - 0.280 | BrdU Proliferation Assay | [5] |
| UM-RC-2 | Renal Cell Carcinoma | 0.076 - 0.280 | BrdU Proliferation Assay | [5] |
| MCF-7 | Breast Cancer (ER+) | 20 | MTT Assay | [6] |
| MDA-MB-231 | Breast Cancer (TNBC) | 11 | MTT Assay | [6] |
| JeKo-1 | Mantle Cell Lymphoma | Not specified | Not specified | [2] |
| CAMA-1 | Breast Cancer (ER+) | Not specified | CyQuant Assay | [7] |
| T47D | Breast Cancer (ER+) | Not specified | CyQuant Assay | [7] |
| SEM | Acute Lymphoblastic Leukemia | Not specified | CyQuant Assay | [7] |
| REH | Acute Lymphoblastic Leukemia | Not specified | CyQuant Assay | [7] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | CyQuant Assay | [7] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not specified | CyQuant Assay | [7] |
| Detroit562 | Head and Neck Squamous Cell Carcinoma | Cytostatic effect observed | MTT Assay | [8] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | Cytostatic effect observed | MTT Assay | [8] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cytostatic effect observed | MTT Assay | [8] |
| SCC9 | Head and Neck Squamous Cell Carcinoma | Cytostatic effect observed | MTT Assay | [8] |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Cytostatic effect observed | MTT Assay | [8] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Cytostatic effect observed | MTT Assay | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| JeKo-1 Rat Xenograft | Mantle Cell Lymphoma | 30 mg/kg | 56% | [9] |
| JeKo-1 Rat Xenograft | Mantle Cell Lymphoma | 75 mg/kg | Complete Regression | [4][9] |
| JeKo-1 Rat Xenograft | Mantle Cell Lymphoma | 150 mg/kg | Complete Regression | [4][9] |
| Xeno-666 PDX | Nasopharyngeal Carcinoma | This compound alone | Significant | [3] |
| Xeno-666 PDX | Nasopharyngeal Carcinoma | This compound + Alpelisib | Synergistic Reduction in Tumor Volume (p < 0.01) | [3] |
| Xeno-2117 PDX | Nasopharyngeal Carcinoma | This compound alone | Significant | [3] |
| Xeno-2117 PDX | Nasopharyngeal Carcinoma | This compound + Alpelisib | Synergistic Reduction in Tumor Volume (p < 0.01) | [3] |
| ER+ Breast Cancer Xenograft | Breast Cancer | Not specified | Significant | [1] |
| CAL27 Xenograft | Head and Neck Squamous Cell Carcinoma | 100 mg/kg daily for 14 days | Significant Reduction | [8] |
| SCC9 Xenograft | Head and Neck Squamous Cell Carcinoma | 100 mg/kg daily for 14 days | Significant Reduction | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for pivotal preclinical experiments.
Caption: this compound's mechanism of action via inhibition of the CDK4/6-Rb pathway.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Crosstalk between the CDK4/6 and PI3K/Akt/mTOR signaling pathways.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-Rb, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound demonstrates a potent and selective anti-tumor effect by directly targeting the CDK4/6-Rb pathway, leading to G1 cell cycle arrest and inhibition of cancer cell proliferation. The preclinical data presented in this guide underscore its efficacy across a range of cancer types. The detailed experimental protocols and pathway diagrams provide a foundational framework for researchers to further investigate the molecular intricacies of this compound and its potential in combination therapies, particularly with agents targeting compensatory pathways such as the PI3K/Akt/mTOR cascade. This in-depth understanding is crucial for the continued development and optimal clinical application of this class of targeted anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients With Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Crozbaciclib In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with additional activity against CDK1. These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK4/6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][2][3][4] These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Cyclin D-CDK4/6-Rb pathway.[1][2] In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[2] The active Cyclin D-CDK4/6 complexes then phosphorylate the Rb protein.[2][4] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2] this compound, as a CDK4/6 inhibitor, blocks this phosphorylation, keeping Rb in its active, hypophosphorylated state, which sequesters E2F and halts the cell cycle in G1.[1]
Caption: this compound inhibits the CDK4/6-Rb signaling pathway, leading to G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its anti-proliferative effect in a representative cancer cell line.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK4 | 3 |
| CDK6 | 1 |
Data obtained from commercially available information.[5]
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Assay Type | IC₅₀ (nM) | Duration |
| U87MG | DAPI Staining-Based Assay | 15.3 ± 2.9 | 72 hours |
Data obtained from commercially available information.[5]
Experimental Protocols
Cell Proliferation Assay (DAPI Staining-Based)
This protocol describes a method to determine the anti-proliferative activity of this compound by quantifying cell numbers using DAPI staining.
Experimental Workflow:
Caption: Workflow for the DAPI staining-based cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)[5]
-
Complete cell culture medium
-
This compound
-
96-well clear bottom black plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton-X100 in PBS
-
DAPI (1 µg/mL) in PBS
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system (e.g., IN Cell Analyzer 2200)[5]
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium.
-
Add 50 µL of 4% PFA to each well and incubate for 30 minutes at room temperature to fix the cells.[5]
-
Wash the wells twice with PBS.
-
Add 50 µL of 0.2% Triton-X100 to each well and incubate for 5 minutes at room temperature to permeabilize the cells.[5]
-
Wash the wells twice with PBS.[5]
-
-
DAPI Staining:
-
Image Acquisition and Analysis:
-
Scan the plate using a high-content imaging system.
-
Use the instrument's software to count the number of DAPI-stained nuclei in each well.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the use of propidium iodide (PI) staining followed by flow cytometry to analyze the effect of this compound on cell cycle distribution.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 20 µg/mL PI and 200 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Compare the cell cycle profiles of this compound-treated cells to the vehicle control to determine the phase of cell cycle arrest. This compound is expected to cause an increase in the percentage of cells in the G1 phase.[5]
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol details a method to detect and quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound and a vehicle control for a desired period (e.g., 48 or 72 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and then harvest them using trypsin.
-
Combine the harvested adherent cells with the supernatant from the previous step.
-
Pellet the cells by centrifugation and wash them twice with cold PBS.[7]
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately after incubation.
-
Acquire data for at least 10,000 events.
-
Analyze the data to differentiate between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for Crozbaciclib (Ribociclib) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib, identified as Ribociclib (LEE011), is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition by Ribociclib leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.[3][4] This document provides detailed application notes and protocols for the use of Ribociclib in mouse xenograft models, based on preclinical data.
Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway
Ribociclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is frequently dysregulated in various cancers. In normal cell cycle progression, Cyclin D binds to and activates CDK4/6. This complex then phosphorylates the Rb protein, leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby halting cell cycle progression.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Western Blot Analysis of pRb and Cell Cycle Markers After Crozbaciclib (a CDK4/6 Inhibitor) Treatment
Introduction
The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1][2] The transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase is a critical checkpoint controlled by the Cyclin D-dependent kinases 4 and 6 (CDK4/6)-Retinoblastoma protein (pRb) pathway.[1][3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[4]
Crozbaciclib is a selective small-molecule inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[4][5] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (pRb).[4][5] Hypophosphorylated (active) pRb remains bound to the E2F transcription factor, repressing the transcription of genes required for the G1-to-S phase transition and halting cell cycle progression.[1][4][5] This mechanism ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[4][5]
Western blotting is an essential immunodetection technique used to verify the mechanism of action of drugs like this compound. It allows for the sensitive and specific detection of changes in the phosphorylation status of target proteins like pRb and the expression levels of other key cell cycle markers. These application notes provide a comprehensive protocol for analyzing the effects of this compound treatment on pRb and associated cell cycle proteins in cancer cell lines.
Signaling Pathway and Mechanism of Action
This compound targets the core machinery of the G1/S checkpoint. Mitogenic signals lead to the expression of Cyclin D, which complexes with and activates CDK4 and CDK6.[1] These active complexes then phosphorylate pRb.[1][3] This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase.[1][4] this compound binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity and keeping pRb in its active, hypophosphorylated state, thus blocking cell cycle progression.[4][5]
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
Application Note: Setting Up a Cell Viability Assay with Crozbaciclib using MTT or CellTiter-Glo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers.[2][3] this compound is primarily investigated for its therapeutic potential in hormone receptor-positive (HR+), HER2-negative breast cancer.[1] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2][3][4] This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[2][4]
Assessing the cytotoxic and cytostatic effects of compounds like this compound is a fundamental step in drug development. Cell viability assays are essential tools for this purpose, providing quantitative data on how a drug affects a cell population. This application note provides detailed protocols for two common and robust cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
This compound Mechanism of Action: CDK4/6 Pathway Inhibition
Mitogenic signals, such as growth factors, stimulate the expression of Cyclin D. Cyclin D then forms a complex with CDK4 or CDK6. This active complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[3] E2F then initiates the transcription of genes necessary for DNA synthesis and progression into the S phase. This compound selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and effectively halting the cell cycle in the G1 phase.[2][4]
Experimental Protocols
The following sections detail the protocols for the MTT and CellTiter-Glo assays to determine the effect of this compound on cell viability.
MTT Cell Viability Assay
The MTT assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] The insoluble formazan is then solubilized, and the intensity of the purple color, which is proportional to the number of viable cells, is measured spectrophotometrically.[7]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C protected from light.[7][6]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug dose).
-
Exposure: Incubate the plate for the desired drug exposure period (e.g., 48, 72, or 96 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[8][9] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Viability against the log of this compound concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell viability by 50%).
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[10][11] The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is directly proportional to the amount of ATP and thus the number of viable cells.[10][12]
Materials:
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multi-channel pipette
-
Orbital plate shaker
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and equilibrate the lyophilized substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently until the substrate is fully dissolved.[13]
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare and add serial dilutions of this compound as described in the MTT protocol (Section 3.1, Step 3).
-
Exposure: Incubate the plate for the desired drug exposure period (e.g., 48, 72, or 96 hours).
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100
-
-
Plot % Viability against the log of this compound concentration to determine the IC₅₀ value.
-
Data Presentation: Assay Comparison
Choosing the appropriate assay depends on the specific experimental goals, cell type, and available equipment. The table below summarizes the key features of the MTT and CellTiter-Glo® assays.
| Feature | MTT Assay | CellTiter-Glo® Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5][7] | Quantitation of ATP, an indicator of metabolic activity, via a luciferase reaction.[10][11] |
| Signal | Colorimetric (Absorbance) | Luminescent |
| Endpoint | Formation of purple formazan crystals.[7] | Production of light.[12] |
| Sensitivity | Lower; typically requires >1,000 cells/well. | Higher; can detect as few as 15 cells/well.[15][16] |
| Procedure | Multi-step: add reagent, incubate, add solubilizer, read.[8] | Homogeneous "add-mix-measure" format.[10][11] |
| Throughput | Moderate | High; ideal for HTS.[11] |
| Pros | Inexpensive, well-established method.[8] | High sensitivity, wide linear range, simple and fast protocol, less prone to compound interference.[11][15][16] |
| Cons | Less sensitive, requires a solubilization step, can be affected by compounds that alter cellular redox potential.[6][15] | More expensive, requires a luminometer. |
Choosing the Right Assay
The selection between MTT and CellTiter-Glo® often involves a trade-off between cost, throughput, and sensitivity. The following decision tree can guide researchers in choosing the most suitable assay for their work with this compound.
References
- 1. CDK4/6/1 Inhibitor | CDK | TargetMol [targetmol.com]
- 2. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KE [thermofisher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. mdpi.com [mdpi.com]
- 16. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
Application Notes and Protocols for Crozbaciclib Treatment of Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By inhibiting CDK4/6, this compound blocks the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][3] These application notes provide detailed protocols for the treatment of primary patient-derived cancer cells with this compound, offering a framework for preclinical evaluation of this compound.
Mechanism of Action of CDK4/6 Inhibitors
The primary mechanism of action for CDK4/6 inhibitors like this compound involves the disruption of the Cyclin D-CDK4/6-Rb pathway. In many cancer cells, this pathway is hyperactive, leading to uncontrolled cell division. This compound specifically binds to and inhibits the kinase activity of CDK4 and CDK6. This prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][2] This ultimately results in G1 cell cycle arrest and a halt in proliferation.[1]
Experimental Protocols
Protocol 1: Culture of Primary Patient-Derived Cancer Cells
This protocol outlines the general steps for establishing and maintaining primary cancer cell cultures from patient tumor samples.
Materials:
-
Fresh tumor tissue in transport medium
-
Sterile phosphate-buffered saline (PBS)
-
Primary Cancer Cell Medium
-
Collagenase/Hyaluronidase solution
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin/Streptomycin)
-
Cell culture flasks/plates
Procedure:
-
Tissue Processing:
-
Wash the tumor tissue twice with sterile PBS supplemented with antibiotics.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Transfer the fragments to a sterile tube containing Collagenase/Hyaluronidase solution and incubate at 37°C for 1-2 hours with gentle agitation.
-
Add DNase I to the digestion mixture for the last 10 minutes to prevent cell clumping.
-
-
Cell Isolation:
-
Neutralize the enzymatic digestion by adding an equal volume of medium containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Primary Cancer Cell Medium.
-
-
Cell Culture:
-
Plate the cells in a T25 flask or a 6-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the cultures daily for cell attachment and growth. Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency.
-
Protocol 2: this compound Stock Solution Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare working solutions by serially diluting the stock solution in cell culture medium to the desired final concentrations.
-
Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 3: Determination of IC50 using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Primary patient-derived cancer cells
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Primary Patient-Derived Cancer Cells
| Cell Line ID | Cancer Type | This compound IC50 (µM) |
| PD-001 | Breast Cancer | 0.85 |
| PD-002 | Lung Cancer | 1.20 |
| PD-003 | Colon Cancer | 2.50 |
| PD-004 | Glioblastoma | 0.95 |
Disclaimer: The IC50 values presented are for illustrative purposes only and must be experimentally determined for each specific patient-derived cell line.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound on primary patient-derived cancer cells.
References
Application Notes & Protocols: Assessing the Blood-Brain Barrier Penetration of Crozbaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are critical regulators of the cell cycle, and their dysregulation is a common feature in various cancers.[1][2] The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, when hyperactivated, leads to unchecked cellular proliferation.[1][3] By inhibiting CDK4/6, this compound induces G1 cell-cycle arrest, thereby inhibiting the growth of tumor cells.[2]
Unlike first-generation CDK4/6 inhibitors which exhibit poor penetration of the blood-brain barrier (BBB), this compound has been rationally designed for enhanced central nervous system (CNS) exposure.[4][5] This makes it a promising therapeutic candidate for primary brain tumors like glioblastoma and brain metastases of other cancers.[4]
Effective development of this compound for CNS indications requires a rigorous and systematic assessment of its ability to cross the BBB. The BBB is a dynamic and highly selective barrier that protects the brain, but also prevents the entry of most therapeutic agents.[6][7] This document provides a multi-tiered strategy with detailed protocols for accurately quantifying the BBB penetration of this compound, from initial high-throughput in vitro screens to definitive in vivo measurements.
Mechanism of Action: The CDK4/6-Rb Pathway
This compound targets the core machinery of cell cycle progression. In response to mitogenic signals, Cyclin D proteins bind to and activate CDK4 and CDK6.[1] This active complex then phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor.[3] Liberated E2F then activates the transcription of genes necessary for the cell to transition from the G1 phase to the S phase, committing it to DNA replication and division.[1] this compound selectively binds to CDK4/6, preventing pRb phosphorylation and holding the cell in the G1 phase.[2]
A Tiered Strategy for BBB Penetration Assessment
A hierarchical approach is recommended to efficiently evaluate the BBB penetration of this compound. This strategy begins with high-throughput in vitro models to assess passive permeability and interaction with efflux transporters, followed by more complex and physiologically relevant in situ and in vivo models to definitively quantify brain exposure.
In Vitro Assessment Methods
In vitro models offer a rapid and cost-effective means for the initial screening of BBB permeability.[8] These models are crucial for rank-ordering compounds and identifying potential liabilities, such as whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput screen that models transcellular passive diffusion.[10][11] It uses a synthetic membrane impregnated with lipids to mimic the BBB and predicts the ability of a compound to passively diffuse into the brain.
Transwell Co-Culture BBB Model
This model provides a more physiologically relevant system by co-culturing brain microvascular endothelial cells (BMECs) with astrocytes and/or pericytes.[12][13] BMECs are seeded on a microporous membrane in a Transwell insert, which separates an apical (blood-side) and a basolateral (brain-side) chamber.[13] The tightness of the endothelial monolayer is assessed by measuring Trans-Endothelial Electrical Resistance (TEER).[12] The apparent permeability coefficient (Papp) of this compound is then measured in both directions (apical-to-basolateral and basolateral-to-apical) to determine an efflux ratio (ER), which indicates susceptibility to active efflux.[9]
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A Pharmacist’s Perspective on CDK4/6 Inhibitors [ahdbonline.com]
- 6. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Crozbaciclib
For Research Use Only.
Introduction
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) to the S (Synthesis) phase.[1][2] In many cancer types, dysregulation of the CDK4/6 pathway leads to uncontrolled cell proliferation.[1][3] this compound, by inhibiting CDK4/6, prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[4][5][6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA synthesis and cell cycle progression.[4][6] The net result is a halt in the cell cycle at the G1 phase, leading to a cytostatic effect on cancer cells.[4][6]
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining. While specific data for this compound is emerging, this document utilizes data from studies on Ribociclib, a CDK4/6 inhibitor with an analogous mechanism of action, to illustrate the expected outcomes and provide a framework for analysis.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI that binds is directly proportional to the amount of DNA in a cell. Therefore, by staining cells with PI and analyzing them by flow cytometry, we can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are in preparation for or undergoing mitosis.
Treatment of cancer cells with a CDK4/6 inhibitor like this compound is expected to cause an accumulation of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases.
Data Presentation
The following tables summarize quantitative data from studies on the CDK4/6 inhibitor Ribociclib, demonstrating its effect on the cell cycle in different cancer cell lines. This data is representative of the expected results for this compound.
Table 1: Effect of Ribociclib on Cell Cycle Distribution in Cervical Cancer Cells (C33A)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| Ribociclib (1 µM) | 75.8 ± 3.1 | 15.3 ± 1.5 | 8.9 ± 0.9 |
| Ribociclib (5 µM) | 85.2 ± 4.2 | 8.9 ± 1.1 | 5.9 ± 0.7 |
Data is presented as mean ± standard deviation from three independent experiments. Data is illustrative and based on findings for Ribociclib in cervical cancer cells.[6]
Table 2: Effect of Ribociclib on Cell Cycle Distribution in Breast Cancer Cells (MCF-7)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 48.9 ± 3.3 | 35.4 ± 2.7 | 15.7 ± 1.9 |
| Ribociclib (1.5 µM) | 72.1 ± 4.1 | 18.2 ± 2.2 | 9.7 ± 1.3 |
| Ribociclib (3 µM) | 81.5 ± 3.8 | 10.3 ± 1.6 | 8.2 ± 1.1 |
| Ribociclib (6 µM) | 88.3 ± 4.5 | 5.9 ± 0.9 | 5.8 ± 0.8 |
Data is presented as mean ± standard deviation from four independent experiments. Data is illustrative and based on findings for Ribociclib in breast cancer cells.[7]
Signaling Pathway and Experimental Workflow
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Immunohistochemistry Staining for Ki-67 in Crozbaciclib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib (TQB3616) is a potent and selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest in the G1 phase, thereby suppressing tumor cell proliferation.[3][4] This mechanism of action makes this compound a promising therapeutic agent for hormone receptor-positive (HR+) breast cancers and other solid tumors where the CDK4/6 pathway is dysregulated.[1][3][4]
The Ki-67 protein is a well-established nuclear marker of cellular proliferation.[5] It is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells.[5] Consequently, the Ki-67 labeling index, as determined by immunohistochemistry (IHC), is a valuable pharmacodynamic biomarker to assess the anti-proliferative activity of drugs like this compound. A reduction in Ki-67 staining in tumor tissue following treatment is indicative of a positive therapeutic response. These application notes provide a detailed protocol for the IHC staining of Ki-67 in tumor tissues treated with this compound, guidance on the interpretation of results, and a summary of expected outcomes based on the known effects of the CDK4/6 inhibitor class.
Mechanism of Action: this compound and Ki-67 Modulation
This compound targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. In cancer cells, hyperactive CDK4/6 complexes phosphorylate the Rb protein. This phosphorylation inactivates Rb, releasing the E2F transcription factor, which in turn initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.
This compound selectively binds to and inhibits CDK4 and CDK6.[2] This action prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[4] Active Rb remains bound to E2F, blocking the G1-S transition and leading to cell cycle arrest.[3][4] This cytostatic effect directly reduces the number of proliferating cells within the tumor, which can be quantified by a decrease in the percentage of Ki-67 positive cells. Preclinical studies have confirmed that this compound (TQB3616) induces G1 stalling and a profound reduction in the level of phosphorylated Rb protein.[4]
Figure 1. Signaling pathway of this compound-mediated cell cycle arrest.
Quantitative Data on Ki-67 Reduction by CDK4/6 Inhibitors
While specific quantitative data for Ki-67 reduction post-Crozbaciclib treatment from published clinical trials are not yet widely available, the class effect of CDK4/6 inhibitors on this biomarker is well-documented. The following table summarizes representative data from studies on other CDK4/6 inhibitors, which illustrates the expected pharmacodynamic effect of this compound.
| CDK4/6 Inhibitor | Tumor Type | Study Phase | Baseline Ki-67 (Median %) | Post-Treatment Ki-67 (Median %) | Percentage Reduction | Reference |
| Ribociclib | ER+/HER2- Breast Cancer | Phase I | Not Reported | Not Reported | Significant reduction from baseline observed in paired tumor biopsies | [6] |
| Palbociclib | ER+/HER2- Breast Cancer | Neoadjuvant | 62.0% | 12.0% | ~81% | [7] |
| Abemaciclib | ER+/HER2- Breast Cancer | Phase II (neoMONARCH) | 37.9% | 4.6% | ~88% | [5] |
Note: This data is provided as a reference for the expected class effect of CDK4/6 inhibitors. The precise magnitude of Ki-67 reduction following this compound treatment should be determined empirically.
Experimental Protocol: Ki-67 Immunohistochemistry
This protocol provides a standardized method for the detection of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Adherence to pre-analytical variables such as fixation time is critical for reliable results.[2]
Figure 2. Workflow for Ki-67 Immunohistochemistry Staining.
Materials and Reagents
-
Positively charged microscope slides
-
Xylene, histological grade
-
Ethanol (100%, 95%, 70%), histological grade
-
Deionized or distilled water
-
Antigen Retrieval Solution: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST), pH 7.6
-
Hydrogen Peroxide Block (3% H₂O₂)
-
Protein Block (serum-free)
-
Primary Antibody: Mouse anti-human Ki-67 monoclonal antibody (Clone MIB-1)
-
Detection System: HRP-polymer-based detection system for mouse primary antibodies
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Bluing Reagent (e.g., Scott's Tap Water Substitute)
-
Mounting Medium (permanent, non-aqueous)
Specimen Preparation
-
Use FFPE tissue fixed for 6-72 hours in 10% neutral buffered formalin.[8]
-
Cut tissue sections at 4-5 µm thickness and mount on positively charged slides.
-
Bake slides in an oven at 60-65°C for at least 1 hour to ensure tissue adherence.
Staining Procedure
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in deionized water for 5 minutes.[3]
-
-
Antigen Retrieval:
-
Pre-heat a steamer or water bath containing Antigen Retrieval Solution (Citrate Buffer, pH 6.0) to 95-100°C.
-
Immerse slides in the hot retrieval solution and incubate for 20-40 minutes.
-
Remove the container and allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides in deionized water, then wash in TBST for 5 minutes.
-
-
Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST, 2 changes for 3 minutes each.
-
Apply Protein Block and incubate for 10-20 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the protein block (do not rinse).
-
Apply the anti-Ki-67 primary antibody (e.g., MIB-1 clone), diluted according to the manufacturer's recommendations.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature or overnight at 4°C.
-
-
Detection:
-
Wash slides with TBST, 3 changes for 3 minutes each.
-
Apply the HRP-polymer secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Wash slides with TBST, 3 changes for 3 minutes each.
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is observed microscopically.
-
Rinse slides thoroughly with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections using a bluing reagent or by rinsing in running tap water.
-
Dehydrate through graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Quality Control
-
Positive Control: Use a tissue known to express high levels of Ki-67, such as tonsil or a high-grade tumor, to validate the staining run.[1]
-
Negative Control: Omit the primary antibody from one slide to check for non-specific staining from the detection system. A second negative control using a tissue known to be negative for Ki-67 can also be included.[1]
Scoring and Interpretation of Ki-67 Staining
The Ki-67 score is the percentage of invasive tumor cells showing definite nuclear staining.
-
Staining Pattern: Positive staining is characterized by a brown precipitate localized to the nucleus of tumor cells. The intensity of the stain is not considered in the score.[2]
-
Scoring Method:
-
Identify areas of invasive tumor, avoiding in-situ carcinoma and normal tissue.
-
Scan the entire slide to identify areas with the highest staining ("hot spots") and areas with lower staining to account for heterogeneity.
-
Count at least 500-1,000 invasive tumor cells across different fields of view.
-
The Ki-67 score is calculated as: (Number of positive tumor nuclei / Total number of tumor nuclei counted) x 100%
-
-
Interpretation: A decrease in the Ki-67 score in a post-treatment biopsy compared to a pre-treatment baseline biopsy indicates a pharmacodynamic response to this compound, reflecting the drug's anti-proliferative effect. The magnitude of this reduction can be used to assess treatment efficacy in clinical and preclinical studies.
References
- 1. biocare.net [biocare.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 4. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascpcdn.s3.amazonaws.com [ascpcdn.s3.amazonaws.com]
- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Monitoring Crozbaciclib Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[[“]] In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[[“]][2] this compound works by binding to CDK4 and CDK6, preventing the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 phase arrest.[2][3]
Monitoring the therapeutic efficacy of this compound in preclinical animal models is critical for its development. Non-invasive in vivo imaging techniques offer a powerful approach to longitudinally assess treatment response, providing quantitative data on tumor growth, proliferation, and metabolic activity. This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI), high-frequency ultrasound imaging, and Positron Emission Tomography (PET) to monitor the efficacy of this compound in animal models of cancer.
Key In Vivo Imaging Modalities
High-Frequency Ultrasound Imaging for Tumor Volume Assessment
High-frequency ultrasound is a non-invasive method that provides accurate and reproducible measurements of tumor volume, offering a significant improvement over traditional caliper measurements.[4] Ultrasound imaging allows for the visualization of all three dimensions of the tumor, leading to more precise volume calculations.[4]
Bioluminescence Imaging (BLI) for Tumor Burden Monitoring
Bioluminescence imaging is a highly sensitive technique for tracking tumor growth and metastasis in real-time.[5] This method requires the cancer cells to be genetically engineered to express a luciferase enzyme. When the substrate (e.g., D-luciferin) is administered to the animal, the luciferase-expressing tumor cells emit light, which can be detected and quantified.[6][7] The intensity of the bioluminescent signal is directly proportional to the number of viable cancer cells.[8]
Positron Emission Tomography (PET) for Proliferation and Metabolic Imaging
PET is a functional imaging technique that can assess the metabolic activity and proliferation rate of tumors. For monitoring the efficacy of CDK4/6 inhibitors like this compound, PET imaging with specific radiotracers is particularly valuable.
-
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG): A glucose analog used to measure glucose metabolism, which is often elevated in cancer cells. A decrease in [¹⁸F]FDG uptake can indicate a therapeutic response.[9][10]
-
[¹⁸F]Fluorothymidine ([¹⁸F]FLT): A thymidine analog that is taken up by proliferating cells during the S-phase of the cell cycle. A reduction in [¹⁸F]FLT uptake is a direct indicator of decreased cell proliferation and is particularly well-suited for assessing the early effects of cell cycle inhibitors like this compound.[11]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the CDK4/6-Rb signaling pathway.
Caption: General experimental workflow for in vivo efficacy studies.
Quantitative Data Summary
| Imaging Modality | Parameter Measured | Vehicle Control Group (Typical Trend) | This compound-Treated Group (Expected Trend) | Reference |
| High-Frequency Ultrasound | Tumor Volume (mm³) | Progressive Increase | Dose-dependent growth inhibition or regression | [4] |
| Bioluminescence Imaging (BLI) | Total Photon Flux (photons/second) | Exponential Increase | Significant reduction in signal intensity | [12] |
| [¹⁸F]FLT-PET | Tumor-to-Muscle (T/M) Ratio or %ID/g | Stable or slight increase | Significant reduction post-treatment | [11] |
| [¹⁸F]FDG-PET | Standardized Uptake Value (SUVmax) | Stable or slight increase | Decrease in glucose uptake | [9] |
Experimental Protocols
Protocol 1: High-Frequency Ultrasound for Tumor Volume Measurement
Objective: To accurately measure tumor volume longitudinally.
Materials:
-
Animal model with subcutaneous tumors.
-
High-frequency ultrasound system with a suitable transducer (e.g., 30-70 MHz).
-
Anesthesia system (e.g., isoflurane).
-
Ultrasound gel.
-
Animal handling platform with physiological monitoring.
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the animal on the imaging platform and maintain its body temperature.
-
Apply a layer of ultrasound gel over the tumor area.
-
Acquire a series of 2D images in both sagittal and transverse planes across the entire tumor.
-
Alternatively, acquire a 3D ultrasound volume.
-
Using the system's software, measure the length (L), width (W), and height (H) of the tumor from the 2D images or delineate the tumor volume in the 3D reconstruction.
-
Calculate the tumor volume using the formula: Volume = (L x W x H) * π/6. For 3D acquisitions, the software will calculate the volume automatically.
-
Repeat measurements at specified time points (e.g., twice weekly).
Data Analysis: Plot mean tumor volume ± SEM for each treatment group over time.
Protocol 2: Bioluminescence Imaging of Tumor Burden
Objective: To monitor the change in viable tumor cell number.
Materials:
-
Animal model with luciferase-expressing tumors.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
D-Luciferin substrate (e.g., 150 mg/kg).
-
Anesthesia system.
Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection.[6]
-
Wait for the optimal substrate distribution time (typically 5-15 minutes).[6]
-
Place the animal in the imaging chamber.
-
Acquire bioluminescent images. Exposure time may vary depending on signal intensity.
-
Use the accompanying software to draw a region of interest (ROI) around the tumor and quantify the total photon flux.[7]
-
Repeat imaging at regular intervals (e.g., weekly).
Data Analysis: Normalize the photon flux to the initial measurement for each animal and plot the fold-change over time for each group.
Protocol 3: [¹⁸F]FLT-PET for Proliferation Imaging
Objective: To measure changes in tumor cell proliferation in response to this compound.
Materials:
-
Animal model with established tumors.
-
MicroPET scanner.
-
[¹⁸F]FLT radiotracer.
-
Anesthesia system.
Procedure:
-
Fast the animals for 4-6 hours before imaging.
-
Anesthetize the mouse and maintain its body temperature.
-
Administer a known amount of [¹⁸F]FLT (e.g., ~100-200 µCi) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire a static PET scan (e.g., 10-15 minutes). A CT scan can be performed for anatomical co-registration.
-
Reconstruct the PET images and draw ROIs over the tumor and a reference tissue (e.g., muscle).
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as a tumor-to-muscle (T/M) ratio.
-
Perform baseline scans before treatment and repeat at early time points post-treatment (e.g., day 3 and day 14) to assess early response.[11]
Data Analysis: Compare the change in [¹⁸F]FLT uptake from baseline to post-treatment time points for each group.
Protocol 4: Ex Vivo Immunohistochemistry for Proliferation Markers
Objective: To validate in vivo imaging findings by assessing proliferation markers in excised tumors.
Materials:
-
Excised tumors fixed in 10% neutral buffered formalin.
-
Paraffin embedding reagents.
-
Microtome.
-
Primary antibodies (e.g., anti-Ki67, anti-phospho-Rb).
-
Secondary antibodies and detection reagents (e.g., DAB).
-
Microscope.
Procedure:
-
Following the final in vivo imaging session, euthanize the animals and excise the tumors.
-
Fix the tumors in formalin for 24 hours and then process for paraffin embedding.[13]
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with the primary antibody (e.g., anti-Ki67) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip the slides.
-
Acquire images and quantify the percentage of Ki67-positive cells by counting at least 500 tumor cells in multiple high-power fields.
Data Analysis: Compare the mean percentage of Ki67-positive cells between the vehicle and this compound-treated groups using a statistical test such as a t-test.
References
- 1. consensus.app [consensus.app]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer: Comparison of [18F]FLT and [18F]ISO-1 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response evaluation with 18F-FDG PET/CT in metastatic breast cancer patients treated with Palbociclib: first experience in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoacoustic Tomography Detects Response and Resistance to Bevacizumab in Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Preclinical Molecular Imaging for Precision Medicine in Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First clinical experience with CDK4/6 inhibitors in breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
Application Notes and Protocols: Validating Crozbaciclib's Targets Using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a common feature in various cancers, leading to uncontrolled cell proliferation.[3][4] this compound's mechanism of action involves binding to the ATP-binding pockets of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[1][5] This maintains Rb in its active, hypophosphorylated state, where it binds to E2F transcription factors, thereby preventing the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.[3][5]
To rigorously validate CDK4 and CDK6 as the primary targets of this compound, a lentiviral-mediated short hairpin RNA (shRNA) knockdown strategy is employed. This approach allows for the specific silencing of the target genes, and the resulting cellular phenotype can be compared to the effects of this compound treatment.[6][7] This document provides detailed protocols for lentiviral shRNA knockdown of CDK4 and CDK6, subsequent validation of knockdown, and assessment of cellular response to this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for validating this compound's targets.
Caption: this compound and shRNA targeting of the CDK4/6-Rb pathway.
Caption: Experimental workflow for target validation.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Cell Transduction
This protocol outlines the steps for producing lentiviral particles containing shRNAs targeting CDK4 and CDK6 and subsequently transducing a cancer cell line (e.g., MCF-7, a human breast cancer cell line with a known dependency on the CDK4/6 pathway).
Materials:
-
pLKO.1-puro shRNA plasmids (targeting human CDK4, CDK6, and a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Puromycin
-
Polybrene
-
Target cancer cell line (e.g., MCF-7)
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 2: In a sterile tube, mix shRNA plasmid (e.g., 5 µg), psPAX2 (3.75 µg), and pMD2.G (1.25 µg) in 500 µL of Opti-MEM. In a separate tube, add 30 µL of Lipofectamine 2000 to 500 µL of Opti-MEM and incubate for 5 minutes. Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature. Add the mixture dropwise to the HEK293T cells.
-
Day 3: After 18-24 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Collect the viral supernatant at 48 and 72 hours post-transfection. Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral particles can be used immediately or stored at -80°C.
-
-
Cell Transduction:
-
Day 1: Seed the target cancer cells (e.g., MCF-7) in 6-well plates to be 50-60% confluent on the day of transduction.[6]
-
Day 2: Remove the culture medium and add fresh medium containing the lentiviral supernatant and Polybrene (final concentration 8 µg/mL). A range of Multiplicity of Infection (MOI) should be tested to optimize transduction efficiency.[8]
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh culture medium.
-
-
Selection of Stable Knockdown Cells:
-
Day 4 onwards: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal puromycin concentration (typically 1-10 µg/mL) should be determined beforehand with a kill curve.[9]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[8]
-
Expand individual resistant colonies to establish stable knockdown cell lines.
-
Protocol 2: Validation of Target Knockdown by Western Blot
This protocol is for confirming the reduction of CDK4 and CDK6 protein expression in the stable knockdown cell lines.[10][11]
Materials:
-
Stable knockdown and control cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on the viability of the knockdown and control cell lines.
Materials:
-
Stable knockdown (shCDK4, shCDK6) and control (shControl) cell lines
-
This compound (with a known concentration)
-
96-well plates
-
MTS assay kit (or similar viability assay like MTT or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the shControl, shCDK4, and shCDK6 cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0-10 µM) for 72 hours. Include a vehicle-only control.
-
-
Viability Measurement:
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each cell line.
-
Data Presentation
The quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Validation of CDK4 and CDK6 Knockdown by Western Blot
| Cell Line | Target Protein | Relative Protein Expression (%) vs. shControl |
| shControl | CDK4 | 100 ± 8.5 |
| shCDK4 | CDK4 | 15 ± 4.2 |
| shCDK6 | CDK4 | 98 ± 7.9 |
| shControl | CDK6 | 100 ± 9.1 |
| shCDK4 | CDK6 | 102 ± 8.3 |
| shCDK6 | CDK6 | 20 ± 5.5 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of CDK4/6 Knockdown on Sensitivity to this compound
| Cell Line | This compound IC50 (µM) | Fold Change in IC50 vs. shControl |
| shControl | 0.5 ± 0.08 | 1.0 |
| shCDK4 | 4.2 ± 0.5 | 8.4 |
| shCDK6 | 3.8 ± 0.4 | 7.6 |
| Data are presented as mean ± SD from three independent experiments. |
Interpretation of Results
The expected outcome is that the knockdown of either CDK4 or CDK6 will lead to a significant increase in the IC50 value of this compound compared to the control cells. This resistance to the drug in the knockdown cells indicates that this compound's cytotoxic effects are dependent on the presence of its targets, CDK4 and CDK6. The similar resistance observed in both shCDK4 and shCDK6 cell lines would confirm that this compound targets both kinases. This "phenocopies" the effect of the drug, providing strong evidence for on-target activity.
Conclusion
The combination of lentiviral shRNA-mediated gene silencing with pharmacological inhibition provides a robust platform for the validation of drug targets. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers to confirm the mechanism of action of novel kinase inhibitors like this compound, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. licorbio.com [licorbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of Crozbaciclib in cell culture media
Welcome to the . This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Crozbaciclib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound after adding it to my cell culture medium. What is the recommended solvent and stock concentration?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). Many researchers start with a 10 mM stock in 100% DMSO. This stock solution should then be serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, as higher concentrations can be toxic to cells[1]. If precipitation occurs upon dilution, gentle warming and sonication can help in dissolution[2].
Q2: What are some alternative solvent formulations if DMSO is not suitable for my experiment?
A2: For in vivo or specific in vitro applications where DMSO might be undesirable, other solvent systems can be considered. Below are some formulations that have been used to solubilize this compound at concentrations of ≥ 2.5 mg/mL (5.12 mM)[2].
Q3: Can the components of my cell culture medium affect the solubility of this compound?
A3: Yes, several components in standard cell culture media can influence the solubility of small molecules like this compound.
-
pH: The pH of the medium can alter the ionization state of a compound, which in turn affects its solubility[3][4][5]. Most cell culture media are buffered around pH 7.2-7.4.
-
Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to aggregation[6].
-
Amino Acids: Certain amino acids, like L-tyrosine and L-cystine, have poor solubility and can sometimes precipitate out of solution, which might be mistaken for drug precipitation[7].
-
Salts: The salt concentration in the medium can also influence the solubility of organic compounds.
Q4: I am still observing precipitation even after following the recommended protocols. What further steps can I take?
A4: If you continue to experience solubility issues, consider the troubleshooting workflow outlined below. This systematic approach can help you identify and resolve the problem.
Troubleshooting Guide
Observed Issue: this compound Precipitates in Cell Culture Medium
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your cell culture experiments.
Diagram: Troubleshooting Workflow for Poor Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Protocol | Solvent Composition | Achieved Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | Clear Solution |
Data sourced from MedchemExpress[2].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be applied to aid dissolution[2].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[2].
-
Protocol 2: Dilution of this compound Stock in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to reach the final desired concentration.
-
When adding the drug to the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Mechanism of Action
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2]. These kinases are key regulators of the cell cycle. In many cancer cells, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.
Diagram: this compound (CDK4/6 Inhibitor) Signaling Pathway
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 cell cycle arrest and a reduction in tumor cell proliferation[8][9][10].
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. How does pH affect drug delivery? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 9. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Strategies to overcome acquired resistance to Crozbaciclib in cancer cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming acquired resistance to Crozbaciclib in cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-resistant cancer cell lines.
Question 1: My this compound-resistant cell line shows decreased sensitivity to the drug in a cell viability assay. How can I confirm the resistance mechanism?
Answer:
Acquired resistance to this compound, a potent CDK4/6 inhibitor, can arise from various molecular alterations. To identify the specific mechanism in your resistant cell line, a systematic approach involving molecular and cellular biology techniques is recommended.
Recommended Experimental Workflow:
-
Initial Confirmation of Resistance:
-
Perform a dose-response curve with this compound on both the parental (sensitive) and the resistant cell lines using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 values to quantify the fold-change in resistance.
-
-
Analysis of Cell Cycle Proteins:
-
Hypothesis: Resistance may be driven by alterations in cell cycle regulators that bypass the G1 arrest induced by this compound.
-
Method: Use Western blotting to assess the protein expression levels of key cell cycle players, including Cyclin D1, CDK4, CDK6, p-Rb (phosphorylated Retinoblastoma protein), total Rb, Cyclin E, and CDK2.[1][2] An upregulation of Cyclin E and/or CDK2 may compensate for the loss of CDK4/6 activity.[1]
-
Expected Outcome: Increased levels of Cyclin E1/E2, CDK2, or amplification of CDK6 may be observed in resistant cells.[1][3]
-
-
Investigation of Bypass Signaling Pathways:
-
Hypothesis: Activation of alternative pro-survival signaling pathways can confer resistance. The PI3K/AKT/mTOR and FGFR pathways are commonly implicated.[1][4]
-
Method: Perform Western blotting to examine the phosphorylation status (activation) of key proteins in these pathways, such as p-AKT, p-mTOR, and p-FGFR.
-
Expected Outcome: Increased phosphorylation of AKT, mTOR, or FGFR in the resistant line compared to the parental line.
-
Question 2: Western blot analysis of my this compound-resistant cells reveals upregulation of the PI3K/AKT/mTOR pathway. What is the next step to overcome this resistance?
Answer:
Upregulation of the PI3K/AKT/mTOR pathway is a well-documented mechanism of resistance to CDK4/6 inhibitors.[1][4] The recommended strategy is to co-target both the CDK4/6 and PI3K pathways.
Recommended Strategy: Combination Therapy
-
Approach: Treat the this compound-resistant cells with a combination of this compound and a PI3K inhibitor (e.g., Alpelisib) or an mTOR inhibitor (e.g., Everolimus).[3][5]
-
Experimental Design:
-
Determine the IC50 of the PI3K/mTOR inhibitor alone in your resistant cell line.
-
Design a matrix of drug concentrations combining this compound and the PI3K/mTOR inhibitor around their respective IC50 values.
-
Perform cell viability assays to assess for synergistic effects. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.
-
-
Expected Outcome: The combination treatment should restore sensitivity and induce cell cycle arrest or apoptosis in the resistant cells more effectively than either agent alone.
Frequently Asked Questions (FAQs)
Q1: What are the known cell cycle-specific mechanisms of resistance to this compound?
A1: Cell cycle-specific resistance mechanisms involve alterations that directly impact the core machinery targeted by this compound. These include:
-
Upregulation of Cyclin E1/E2 and CDK2: This allows for the phosphorylation of Rb, bypassing the need for Cyclin D-CDK4/6 activity.[1] Silencing of either CCNE1 or CDK2 has been shown to restore sensitivity to CDK4/6 inhibitors.[1]
-
Amplification or Overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of this compound.[2][3] Interestingly, this resistance may be reversible with a "drug holiday."[6]
-
Loss of Retinoblastoma (Rb) protein: As Rb is the primary substrate of CDK4/6, its loss renders the cells insensitive to CDK4/6 inhibition.
Q2: Which non-cell cycle-specific pathways are commonly activated in this compound-resistant cells?
A2: The most frequently observed non-cell cycle-specific resistance mechanisms involve the activation of parallel signaling pathways that promote cell proliferation and survival, including:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently altered in HR+ breast cancer and its activation can bypass the cell cycle arrest induced by CDK4/6 inhibitors.[1][4]
-
FGFR Signaling Pathway: Amplification or upregulation of Fibroblast Growth Factor Receptor 1 (FGFR1) can activate downstream pathways like PI3K/AKT and RAS/MEK/ERK, leading to resistance.[1][4]
Q3: Are there combination strategies that have shown promise in clinical trials for overcoming resistance to CDK4/6 inhibitors?
A3: Yes, several combination strategies are being investigated. For instance, in the SOLAR-1 study, the combination of the PI3K inhibitor alpelisib with fulvestrant prolonged progression-free survival in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who had progressed on or after an aromatase inhibitor.[4] This highlights the clinical potential of targeting bypass pathways to overcome resistance.
Quantitative Data Summary
Table 1: Progression-Free Survival (PFS) in Clinical Trials of CDK4/6 Inhibitors in Combination with Endocrine Therapy
| Clinical Trial | Treatment Arms | Median PFS (months) | Patient Population |
| MONALEESA-2 | Ribociclib + Letrozole | 25.3 | Postmenopausal, HR+/HER2- Advanced Breast Cancer |
| Placebo + Letrozole | 16.0 | Postmenopausal, HR+/HER2- Advanced Breast Cancer | |
| PALOMA-3 | Palbociclib + Fulvestrant | 9.5 | HR+/HER2- Advanced Breast Cancer, progressed on prior endocrine therapy |
| Placebo + Fulvestrant | 4.6 | HR+/HER2- Advanced Breast Cancer, progressed on prior endocrine therapy | |
| SOLAR-1 | Alpelisib + Fulvestrant | 11.0 | PIK3CA-mutated, HR+/HER2- Advanced Breast Cancer, progressed on/after AI |
| Placebo + Fulvestrant | 5.7 | PIK3CA-mutated, HR+/HER2- Advanced Breast Cancer, progressed on/after AI |
Data compiled from multiple sources.[4][7]
Key Experimental Protocols
Protocol 1: Western Blotting for Resistance Markers
-
Cell Lysis:
-
Culture parental and this compound-resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Cyclin E, anti-p-AKT, anti-FGFR1, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Protocol 2: siRNA-mediated Knockdown to Validate Resistance Driver
-
Transfection:
-
Seed this compound-resistant cells in a 6-well plate.
-
Transfect cells with siRNA targeting the suspected resistance driver (e.g., siCCNE1, siCDK2) or a non-targeting control siRNA using a lipid-based transfection reagent.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest a subset of cells to confirm protein knockdown by Western blotting.
-
-
Assessment of Drug Sensitivity:
-
Re-plate the transfected cells into 96-well plates.
-
Treat with a range of this compound concentrations.
-
After 72 hours, assess cell viability using an appropriate assay.
-
-
Analysis:
-
Compare the IC50 of this compound in cells with the target knocked down to the control cells. A significant decrease in IC50 indicates that the targeted gene is a driver of resistance.[1]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
- 6. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 7. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with inconsistent results in Crozbaciclib xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crozbaciclib in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase.[1][2] In many cancer cells, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] this compound works by binding to CDK4 and CDK6, preventing them from phosphorylating the Rb protein.[1][3] This keeps Rb in its active, unphosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for entry into the S phase.[1] The result is a G1 cell cycle arrest and an inhibition of tumor cell proliferation.[1][3]
Q2: What are the common causes of inconsistent tumor growth in this compound xenograft studies?
A2: Inconsistent tumor growth in xenograft studies, including those with this compound, can stem from a variety of factors. These can be broadly categorized as issues related to the cancer cells, the host animals, or the experimental procedures.[4][5][6] Specific causes include variability in cell line tumorigenicity, cell health and passage number, mycoplasma contamination, the use of extracellular matrices like Matrigel, and the specific strain and age of the immunodeficient mice used.[4][7][8]
Q3: How can I minimize variability in my this compound xenograft study?
A3: To minimize variability, it is crucial to standardize your experimental protocol as much as possible. This includes using a consistent batch of healthy, log-phase cells with a low passage number, ensuring the cell suspension is homogeneous, and injecting a precise number of cells into the same subcutaneous location for each animal.[4][9][10] It is also recommended to randomize animals between cages for large experiments.[10] Furthermore, using mice of the same age and sex from a single, reliable vendor can help reduce inter-animal variability.[4]
Troubleshooting Guide
Issue 1: High variability in tumor take-rate or initial tumor growth.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Viability and Passage Number | Ensure cells are in the logarithmic growth phase and have a viability of >95% before injection. Use cells with a low passage number, as high passage numbers can alter tumorigenicity.[4] |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination. Contaminated cells can exhibit altered growth characteristics.[4][7] |
| Injection Technique | Standardize the injection volume and the number of cells per injection. Ensure the injection is subcutaneous and not intradermal or intramuscular. Slowly withdraw the needle to prevent leakage.[4][10] |
| Mouse Strain and Age | Use an appropriate immunodeficient mouse strain for your cell line.[4] Mice aged 4-6 weeks are often preferred due to their less developed immune systems.[4] |
Issue 2: Inconsistent response to this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tumor Size at Treatment Initiation | Start treatment when tumors have reached a consistent, predetermined size across all animals.[6] |
| Drug Formulation and Administration | Ensure this compound is properly formulated and administered consistently (e.g., route, time of day, dosage). |
| Tumor Heterogeneity | Be aware that patient-derived xenografts (PDXs) can exhibit significant heterogeneity, which may reflect the clinical situation.[11] Increasing the sample size per group can help to account for this variability.[11] |
| Changes in Tumor Histology | With serial passaging, xenograft tumors can undergo histological changes, potentially affecting their response to treatment.[12] |
Data Presentation
Below are example tables for presenting quantitative data from this compound xenograft studies.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (25 mg/kg) | 10 | 750 ± 90 | 50 |
| This compound (50 mg/kg) | 10 | 450 ± 60 | 70 |
Table 2: Survival Analysis
| Treatment Group | Number of Animals (n) | Median Overall Survival (Days) | Hazard Ratio (95% CI) | p-value |
| Vehicle Control | 10 | 30 | - | - |
| This compound (50 mg/kg) | 10 | 55 | 0.45 (0.25 - 0.81) | <0.01 |
Experimental Protocols
1. Subcutaneous Xenograft Implantation
-
Cell Preparation: Culture cancer cells under standard conditions. Harvest cells that are in the logarithmic growth phase using trypsin. Wash the cells twice with sterile, serum-free medium or PBS. Resuspend the cells in an appropriate medium (e.g., PBS or a mixture with Matrigel) at the desired concentration (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.[4]
-
Animal Preparation: Anesthetize the immunodeficient mouse (e.g., NOD-SCID) using an approved method. Shave and sterilize the injection site on the flank of the mouse.[13]
-
Injection: Using a 27-gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the prepared site.[4][9]
-
Monitoring: Monitor the animals regularly for tumor formation, body weight, and overall health.[4]
2. Tumor Measurement and Analysis
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the cell cycle.
Experimental Workflow
Caption: Standard workflow for a this compound xenograft study.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. m.youtube.com [m.youtube.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crozbaciclib Treatment Schedules for Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crozbaciclib, a selective CDK4/6 inhibitor. The following information is intended to assist in the design and execution of experiments involving this compound in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for combination therapies?
This compound is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are crucial for cell cycle progression, specifically for the transition from the G1 to the S phase.[1][2][3][4] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and thereby inhibiting tumor cell proliferation.[2][3][4] The rationale for using this compound in combination therapies is to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and target multiple oncogenic pathways simultaneously.[1][5] Combining this compound with agents targeting other signaling pathways, such as the PI3K/AKT/mTOR pathway, has shown synergistic effects in preclinical models.[3][5][6]
Q2: How do I determine the optimal sequencing of this compound and a combination agent?
The optimal sequence of drug administration (e.g., sequential vs. concurrent) can significantly impact efficacy. A common approach is to synchronize cells in the G1 phase with this compound before introducing a cytotoxic agent that targets cells in the S or G2/M phase. This can be investigated using a time-course experiment where cell viability or apoptosis is measured after different treatment schedules. For example, cells can be pre-treated with this compound for 24-48 hours to induce G1 arrest, followed by the addition of the second agent.
Q3: How can I assess for synergistic, additive, or antagonistic effects between this compound and another drug?
The interaction between two drugs can be quantified using synergy assays. The most common methods are the Bliss Independence model and the Chou-Talalay method, which calculates a Combination Index (CI).[7][8][9][10][11] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6] It is recommended to perform these assays over a range of concentrations for both drugs to generate a dose-response matrix.
Q4: What are the key experimental readouts to assess the efficacy of a this compound combination therapy?
The primary readouts for evaluating the efficacy of a combination therapy include:
-
Cell Viability/Proliferation: Assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Synergy: Determined by calculating the Combination Index (CI) from a dose-response matrix.
-
Cell Cycle Arrest: Analyzed by flow cytometry after propidium iodide (PI) staining to quantify the percentage of cells in each phase of the cell cycle.[12][13]
-
Apoptosis: Measured by Annexin V/PI staining or caspase activity assays (e.g., Caspase-Glo 3/7) to quantify the extent of programmed cell death.[14][15][16][17][18][19][20][21]
Troubleshooting Guides
Problem 1: High variability in cell viability/synergy assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts before plating.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Drug degradation or precipitation.
-
Solution: Prepare fresh drug dilutions for each experiment from a frozen stock. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Problem 2: No significant G1 arrest observed after this compound treatment in cell cycle analysis.
-
Possible Cause: The cell line may be resistant to CDK4/6 inhibition.
-
Solution: Confirm that the cell line is Rb-proficient, as the mechanism of action of CDK4/6 inhibitors is dependent on functional Rb protein.[6] Also, check for alterations in other cell cycle regulators like p16 or Cyclin E that can confer resistance.
-
-
Possible Cause: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment to induce G1 arrest in your specific cell line.
-
-
Possible Cause: Problems with the flow cytometry staining protocol.
Problem 3: Unexpectedly high levels of cell death with single-agent this compound.
-
Possible Cause: this compound can induce apoptosis in some cell lines, particularly after prolonged exposure.[1]
-
Solution: This may be a genuine biological effect. Confirm the apoptotic phenotype with multiple assays (e.g., Annexin V and caspase activity). Consider shortening the treatment duration if the goal is to study cytostatic effects.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Use the lowest effective concentration of this compound that induces G1 arrest to minimize potential off-target effects.
-
Data Presentation
Table 1: Example IC50 Values of CDK4/6 Inhibitors in Breast Cancer Cell Lines
| Cell Line | CDK4/6 Inhibitor | IC50 (µM) |
| MCF-7 | Ribociclib | 0.01 |
| T-47D | Ribociclib | 0.04 |
| CAMA-1 | Ribociclib | 0.06 |
| MDA-MB-453 | Ribociclib | >10 |
| BT-474 | Palbociclib | 0.03 |
| SK-BR-3 | Palbociclib | >10 |
Data is illustrative and compiled from various preclinical studies. Actual IC50 values may vary depending on experimental conditions.
Table 2: Example Combination Index (CI) Values for CDK4/6 Inhibitors with an mTOR Inhibitor (Everolimus) in Glioblastoma Stem-like Cells (GSCs)
| GSC Line | Combination | CI Value (at Fa=0.5) | Interpretation |
| GSC-1 | Palbociclib + Everolimus | < 1 | Synergy |
| GSC-2 | Palbociclib + Everolimus | < 1 | Synergy |
| GSC-1 | Ribociclib + Temsirolimus | < 1 | Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa=0.5 represents the drug concentrations that inhibit 50% of cell growth. Data adapted from a preclinical study on glioblastoma.[6]
Experimental Protocols
Protocol 1: Synergy Assessment using the Chou-Talalay Method
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation:
-
Prepare serial dilutions of this compound and the combination drug in culture medium. A common approach is to use a 5x5 or 7x7 dose matrix.
3. Drug Treatment:
-
Remove the old medium and add the drug-containing medium to the respective wells. Include wells for single-agent controls and vehicle controls.
4. Incubation:
-
Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).
5. Cell Viability Assay:
-
Measure cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo).
6. Data Analysis:
-
Calculate the fraction of affected cells for each drug concentration and combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment and Harvesting:
-
Treat cells with this compound, the combination agent, or the combination for the desired time.
-
Harvest cells by trypsinization, wash with PBS, and count.
2. Fixation:
-
Resuspend approximately 1x10^6 cells in 0.5 mL of cold PBS.
-
Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix cells overnight at -20°C.
3. Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.[12]
4. Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
1. Cell Treatment and Harvesting:
-
Treat cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[17]
-
Incubate in the dark for 15 minutes at room temperature.[16][17]
3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry immediately.
-
Four populations can be distinguished:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combined CDK4/6 mTOR inhibition is synergistic against glioblastoma via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 10. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical determination of synergy based on Bliss definition of drugs independence | PLOS One [journals.plos.org]
- 12. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 20. bemek.co.il [bemek.co.il]
- 21. ulab360.com [ulab360.com]
- 22. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering neutropenia in animal models during preclinical studies with Crozbaciclib, a novel CDK4/6 inhibitor.
Troubleshooting Guides
Issue: Unexpectedly Severe or Rapid Onset of Neutropenia
Question: We observed a greater than 75% reduction in absolute neutrophil count (ANC) within the first week of this compound administration in our mouse model. Is this expected, and how should we manage it?
Answer:
A rapid and significant decrease in neutrophils is a known class effect of CDK4/6 inhibitors.[1][2][3] This is due to the cytostatic, rather than cytotoxic, effect on hematopoietic progenitor cells in the bone marrow, leading to a temporary halt in neutrophil production.[1][3] The onset and severity can be dose-dependent.
Recommended Actions:
-
Confirm the Finding: Repeat complete blood counts (CBCs) on the affected animals and a control group to rule out technical error.
-
Dose Modification: Consider a dose reduction of this compound by 20-25%. The neutropenia associated with CDK4/6 inhibitors is typically reversible upon dose interruption or reduction.[1][2]
-
Staggered Dosing: If the experimental design allows, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for neutrophil recovery.
-
Supportive Care: For severely neutropenic animals (ANC < 500 cells/µL), consider moving them to a sterile environment to prevent opportunistic infections. Prophylactic broad-spectrum antibiotics may be warranted if animals show signs of illness.[4]
-
Growth Factor Support (with caution): The use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to shorten the duration of severe neutropenia. However, its impact on the efficacy of this compound should be evaluated in a pilot study.[5]
Experimental Workflow for Managing Severe Neutropenia
Caption: Workflow for managing severe this compound-induced neutropenia.
Issue: High Inter-Animal Variability in Neutropenia Severity
Question: We are observing a wide range of neutropenic responses to the same dose of this compound in our animal cohort. Why is this happening and how can we reduce variability?
Answer:
Inter-animal variability is common in preclinical studies. Factors that can contribute to this include:
-
Genetic Background: Different strains of mice can have varying sensitivities to drug-induced myelosuppression.
-
Health Status: Subclinical infections or inflammation can affect baseline neutrophil counts and response to treatment.
-
Drug Metabolism: Individual differences in the metabolism of this compound can lead to variations in drug exposure.
Recommended Actions:
-
Standardize Animal Cohorts: Ensure all animals are from the same genetic background, age, and sex.
-
Health Screening: Perform health screens prior to study initiation to exclude animals with underlying conditions.
-
Pharmacokinetic (PK) Analysis: If feasible, collect satellite PK samples to correlate drug exposure with the degree of neutropenia. This can help determine if the variability is due to differences in drug clearance.
-
Increase Group Size: A larger number of animals per group can help to statistically manage inherent biological variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neutropenia?
A1: this compound, as a CDK4/6 inhibitor, is believed to cause neutropenia by arresting the cell cycle of hematopoietic stem cells in the G1 phase.[1] This is a cytostatic effect, meaning it inhibits cell proliferation rather than causing cell death (cytotoxicity), which is why the neutropenia is typically reversible.[1][2] CDK6, in particular, plays a crucial role in hematopoietic stem cell differentiation.[1]
Signaling Pathway of CDK4/6 Inhibition and Hematopoiesis
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and causing G1 arrest.
Q2: How does this compound-induced neutropenia compare to that caused by traditional chemotherapy?
A2: The key difference lies in the mechanism. Chemotherapy-induced neutropenia is typically cytotoxic, causing the death of rapidly dividing hematopoietic cells.[4] This often leads to a longer recovery time. In contrast, CDK4/6 inhibitor-induced neutropenia is cytostatic and reversible upon drug withdrawal.[1][2]
| Feature | This compound (CDK4/6 Inhibitor) | Traditional Chemotherapy |
| Mechanism | Cytostatic (Cell cycle arrest)[1][2] | Cytotoxic (Cell death)[4] |
| Reversibility | Rapidly reversible[1][2] | Slower recovery |
| Febrile Neutropenia | Lower incidence in clinical settings[3] | Higher incidence |
Q3: What monitoring protocol is recommended for detecting neutropenia in our animal models?
A3: A consistent monitoring schedule is crucial.
| Time Point | Action | Rationale |
| Baseline | Collect blood for CBC prior to first dose. | Establish individual baseline values. |
| During Treatment | Collect blood for CBCs 1-2 times per week. The nadir (lowest point) for neutropenia with chemotherapy is often 5-10 days post-treatment.[4] A similar timeframe can be anticipated for CDK4/6 inhibitors. | To detect the onset, nadir, and recovery of neutropenia. |
| Post-Treatment | Continue weekly CBCs until neutrophil counts return to baseline. | To confirm reversibility. |
Q4: Are there different grades of neutropenia I should be aware of?
A4: Yes, neutropenia is often graded by severity based on the Absolute Neutrophil Count (ANC). While specific grading for preclinical models can vary, the following is a general guide adapted from clinical criteria:
| Grade | ANC (cells/µL) | Severity |
| 1 | < 2,000 - 1,500 | Mild |
| 2 | < 1,500 - 1,000 | Moderate |
| 3 | < 1,000 - 500 | Severe |
| 4 | < 500 | Life-threatening |
Note: Normal ANC values can vary between different animal species and strains.
Q5: Can we expect similar rates of neutropenia with this compound as seen with other CDK4/6 inhibitors?
A5: It is likely. Neutropenia is the most common dose-limiting toxicity for CDK4/6 inhibitors like Palbociclib and Ribociclib.[6][7] The incidence and severity of neutropenia with this compound will depend on its specific selectivity for CDK4 versus CDK6 and its pharmacokinetic properties. Abemaciclib, for instance, has a greater selectivity for CDK4 over CDK6 and is associated with a lower incidence of neutropenia compared to Palbociclib and Ribociclib.[2][3]
Comparative Incidence of Grade 3/4 Neutropenia (Clinical Data)
| Drug | Incidence of Grade 3/4 Neutropenia |
| Palbociclib | ~66%[3] |
| Ribociclib | ~58%[3] |
| Abemaciclib | ~22-32%[3] |
This table provides clinical data for context and suggests that the specific CDK4/6 selectivity of this compound will be a key determinant of its neutropenic potential.
Detailed Experimental Protocols
Protocol 1: Blood Collection for Complete Blood Count (CBC) in Mice
-
Animal Restraint: Gently restrain the mouse.
-
Site Selection: Use the saphenous vein, submandibular vein, or retro-orbital sinus for blood collection. The saphenous vein is often preferred for repeated sampling.
-
Blood Collection:
-
For the saphenous vein, apply gentle pressure to the upper leg to visualize the vein.
-
Puncture the vein with a 25-gauge needle.
-
Collect 20-50 µL of blood into an EDTA-coated micro-hematocrit tube or micro-collection tube.
-
-
Post-Collection Care: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Sample Processing: Analyze the sample promptly using a hematology analyzer calibrated for mouse blood.
Protocol 2: Bone Marrow Aspiration and Analysis in Mice
-
Euthanasia: Euthanize the mouse using an approved method.
-
Femur Dissection: Dissect the femurs and remove surrounding muscle tissue.
-
Marrow Flushing: Cut the ends of the femur and flush the bone marrow with 1-2 mL of PBS with 2% FBS using a 25-gauge needle and syringe.
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
Cell Counting: Count the total number of bone marrow cells.
-
Analysis: The bone marrow can be analyzed for:
-
Cytology: Prepare smears on a glass slide, stain with Wright-Giemsa, and perform a differential cell count to assess the myeloid to erythroid ratio and the presence of hematopoietic precursors.
-
Flow Cytometry: Stain cells with antibodies against hematopoietic lineage markers (e.g., Ly-6G for neutrophils, c-Kit and Sca-1 for progenitor cells) to quantify different cell populations.
-
References
- 1. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. resources.vet-ct.com [resources.vet-ct.com]
- 5. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrospective Analysis Provides Insight into Treatment-Emergent Neutropenia Among Patients with Metastatic Breast Cancer Treated with Ribociclib or Palbociclib [jhoponline.com]
- 7. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
Crozbaciclib Technical Support Center: Overcoming Cytostatic Limitations for Enhanced Tumor Eradication
Disclaimer: Crozbaciclib is a potent CDK4/6/1 inhibitor available for research purposes. Much of the practical guidance on overcoming its cytostatic limitations is extrapolated from extensive studies on other CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. Researchers should always validate these strategies for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and has also been noted to inhibit CDK1.[1] In canonical cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.[2] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the a target="blank">cell cycle. This compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and thereby inducing a G1 cell cycle arrest, which inhibits tumor cell proliferation.[3]
Q2: Why does this compound often exhibit a cytostatic rather than a cytotoxic effect?
The primary role of the CDK4/6 pathway is to regulate cell proliferation. By inhibiting this pathway, this compound effectively puts a brake on the cell cycle, leading to a state of cellular senescence or quiescence (G1 arrest) rather than directly inducing apoptosis (programmed cell death).[4] This cytostatic nature means that while tumor growth is halted, the cancer cells may remain viable. Upon cessation of treatment, these cells can potentially re-enter the cell cycle, leading to tumor regrowth.
Q3: What are the known IC50 values for this compound?
This compound has demonstrated high potency against its primary targets. The half-maximal inhibitory concentrations (IC50) are 3 nM for CDK4 and 1 nM for CDK6.[1]
Q4: Has this compound shown efficacy in preclinical models?
Yes, in an orthotopic xenograft mouse model of glioblastoma multiforme, this compound administered at doses between 3.125 and 50 mg/kg resulted in tumor growth inhibition ranging from 62% to 99%.[1] At a dose of 50 mg/kg, it significantly increased the median survival time of the animals by 162% without causing significant body weight loss.[1] In vitro, it has shown anti-proliferative activity in the U87MG glioblastoma cell line with an IC50 of 15.3 ± 2.9 nM.[1]
Troubleshooting Guide
Issue 1: Sub-optimal G1 arrest observed in my cell line after this compound treatment.
-
Possible Cause 1: Incorrect Dosing. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for achieving G1 arrest in your specific cell line. Start with a range of concentrations around the known IC50 value (e.g., 1 nM to 1 µM). Assess cell cycle distribution using flow cytometry.
-
-
Possible Cause 2: Intrinsic Resistance. The cell line may have intrinsic mechanisms of resistance to CDK4/6 inhibition.
-
Solution: Check the status of key proteins in the CDK4/6 pathway.
-
Rb Status: Ensure your cell line is Rb-positive (expresses functional Rb protein). Rb-deficient tumors are typically resistant to CDK4/6 inhibitors.[5]
-
Cyclin E/CDK2 Activity: Overexpression or amplification of Cyclin E can bypass the G1 block imposed by CDK4/6 inhibitors.[4] Assess Cyclin E1/E2 levels by Western blot or qPCR.
-
p16 (CDKN2A) Status: Loss of the p16 tumor suppressor, a natural inhibitor of CDK4/6, is common in cancer but should not inherently cause resistance to a direct inhibitor like this compound. However, alterations in downstream pathways might be present.
-
-
Issue 2: Tumor growth resumes after stopping this compound treatment in vivo.
-
Possible Cause: Cytostatic effect. As discussed, this compound primarily induces cell cycle arrest. The tumor cells remain viable and can resume proliferation once the drug is cleared.
-
Solution: This is the central challenge addressed by this guide. To achieve tumor eradication, consider combination therapies aimed at converting the cytostatic response into a cytotoxic one. See the "Strategies for Tumor Eradication" section below.
-
Issue 3: Acquired resistance develops after prolonged treatment.
-
Possible Cause 1: Upregulation of bypass signaling pathways. Tumor cells can adapt by activating alternative pro-proliferative pathways.
-
Solution: Investigate common resistance pathways. Upregulation of the PI3K/AKT/mTOR pathway is a frequent escape mechanism.[6] Analyze the phosphorylation status of key proteins in this pathway (e.g., p-AKT, p-mTOR) in your resistant models. Combination with a PI3K or mTOR inhibitor may be effective.
-
-
Possible Cause 2: Amplification of CDK6 or Cyclin E1. Increased expression of the drug target or downstream effectors can overcome the inhibitory effect.
-
Solution: Use Western blot or FISH to assess the protein levels or gene amplification of CDK6 and Cyclin E1 in resistant clones compared to sensitive parental cells.
-
Strategies for Tumor Eradication: From Cytostatic to Cytotoxic
The key to leveraging this compound for complete tumor eradication lies in combining its cell cycle arresting capabilities with therapies that can eliminate these arrested cells.
Combination Therapy Approaches
-
Sequential Therapy with Cytotoxic Chemotherapy: A common challenge is that CDK4/6 inhibitors, by arresting cells in G1, can antagonize the action of chemotherapies that target dividing cells (S or M phase).[7]
-
Strategy: Implement a sequential dosing schedule. First, treat with cytotoxic chemotherapy to target the actively dividing cell population. Then, introduce this compound as a maintenance therapy to arrest the remaining cells and prevent them from re-entering the cell cycle.[8]
-
-
Targeting Pro-Survival Pathways: Cells arrested by this compound may rely on pro-survival signaling to evade apoptosis.
-
Strategy: Combine this compound with inhibitors of pro-survival proteins like Bcl-2 or mTOR. The combination of CDK4/6 inhibitors with mTOR inhibitors has shown promise in preclinical models.[9]
-
-
Inducing Apoptosis in Arrested Cells:
-
Strategy: Explore agents that can trigger apoptosis specifically in G1-arrested cells. This is an active area of research, and potential partners could include agents that induce oxidative stress or other cellular damage that proves lethal to non-dividing cells.
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Target/Cell Line | Parameter | Value | Reference |
| CDK4 | IC50 | 3 nM | [1] |
| CDK6 | IC50 | 1 nM | [1] |
| U87MG Glioblastoma | Anti-proliferation IC50 | 15.3 ± 2.9 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Dose | Parameter | Result | Reference |
| 3.125 - 50 mg/kg | Tumor Growth Inhibition (TGI) | 62% - 99% | [1] |
| 50 mg/kg | Increase in Median Lifespan | 162% | [1] |
Table 3: Comparative IC50 Values of Clinically Approved CDK4/6 Inhibitors
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| This compound | 3 | 1 |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Note: IC50 values for Palbociclib, Ribociclib, and Abemaciclib are sourced from various publications and may differ based on assay conditions. The data is presented for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix gently and incubate for an additional 4 hours at 37°C.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored for several weeks at this temperature.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (containing PI and RNase A).[12]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~610 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Rb Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of its direct substrate, Rb.
-
Protein Extraction: Treat cells with this compound as desired. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 8-10% acrylamide) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. (Note: Avoid using milk as a blocking agent as its casein content is phosphorylated and can cause high background).[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Rb (e.g., p-Rb Ser807/811) and total Rb, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. The on-target effect of this compound is confirmed by a decrease in the ratio of phosphorylated Rb to total Rb.
Visualizations
Caption: Mechanism of action of this compound in inducing G1 cell cycle arrest.
Caption: Workflow for testing cytotoxic synergy with this compound.
Caption: Logical relationships of combination strategies to induce cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Identifying biomarkers for predicting Crozbaciclib sensitivity and resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crozbaciclib. The information is designed to address specific issues that may be encountered during experiments to identify biomarkers for predicting this compound sensitivity and resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for predicting sensitivity to this compound?
A1: The primary determinant of sensitivity to this compound, a CDK4/6 inhibitor, is the presence of a functional retinoblastoma (Rb) protein.[1][2] this compound's mechanism of action involves inhibiting CDK4 and CDK6, which in turn prevents the phosphorylation of Rb.[3][4][5] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, halting cell cycle progression at the G1-S checkpoint.[3][4] Therefore, tumors with intact Rb are more likely to be sensitive to this compound. While not definitively predictive, high levels of Cyclin D1 and low levels of p16 are also associated with sensitivity.[1]
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound can be categorized into two main types: cell cycle-specific and non-cell cycle-specific mechanisms.[6]
-
Cell Cycle-Specific Resistance:
-
Loss of Rb function: This is a key mechanism of acquired resistance. If Rb is lost or non-functional, the cell cycle can progress independently of CDK4/6 activity, rendering this compound ineffective.[1][2]
-
Amplification or overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of this compound.[7][8]
-
Upregulation of Cyclin E1/E2 and CDK2: This allows for an alternative pathway to Rb phosphorylation and cell cycle progression, bypassing the CDK4/6 blockade.[2][9]
-
-
Non-Cell Cycle-Specific Resistance:
Q3: How can I assess the Rb status of my cell lines or tumor samples?
A3: The Rb status can be assessed using several standard laboratory techniques:
-
Immunohistochemistry (IHC): This method uses antibodies to detect the presence or absence of the Rb protein in tissue samples.
-
Western Blotting: This technique can be used to determine the presence and phosphorylation status of the Rb protein in cell lysates.
-
Next-Generation Sequencing (NGS): Sequencing the RB1 gene can identify mutations that lead to a non-functional Rb protein.[10]
Q4: Are there any known genomic alterations that correlate with this compound response?
A4: Yes, analyses of circulating tumor DNA (ctDNA) from clinical trials of CDK4/6 inhibitors have identified several genomic alterations associated with response and resistance. For instance, alterations in genes such as ERBB2, FAT3, FRS2, and MDM2 have been correlated with clinical benefit from CDK4/6 inhibitors.[10] Conversely, alterations in RB1 and CDKN2A/B/C have been associated with poor response.[10]
Troubleshooting Guides
Problem 1: Cell line shows unexpected resistance to this compound despite being Rb-positive.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Cyclin E1/CDK2 pathway | 1. Perform Western blot analysis to check the protein levels of Cyclin E1 and CDK2. 2. Consider combination therapy with a CDK2 inhibitor to overcome resistance.[9] |
| Activation of PI3K/AKT/mTOR pathway | 1. Assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., AKT, S6 ribosomal protein) using Western blotting. 2. Evaluate the efficacy of combining this compound with a PI3K or mTOR inhibitor.[9] |
| FGFR pathway activation | 1. Use RT-qPCR or Western blotting to check for overexpression of FGFR1. 2. Test the synergistic effect of this compound with an FGFR inhibitor.[6][9] |
| High drug efflux | 1. Perform a drug retention assay using a fluorescent dye to assess the activity of ABC transporters. 2. Consider using an ABC transporter inhibitor in your experiments to see if sensitivity is restored. |
Problem 2: Inconsistent results in Ki-67 staining after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Timing of sample collection | 1. Ensure that pre- and post-treatment tumor biopsies are collected at consistent time points. A significant decrease in Ki-67 can be observed as early as 14 days post-treatment.[1] |
| Tumor heterogeneity | 1. Analyze multiple regions of the tumor sample to account for intra-tumor heterogeneity in proliferative activity. |
| Antibody staining variability | 1. Optimize and validate the Ki-67 IHC protocol, including antibody concentration, incubation times, and antigen retrieval methods. 2. Use a standardized scoring method for Ki-67 assessment. |
Data Presentation
Table 1: Summary of Potential Biomarkers for this compound Sensitivity
| Biomarker | Method of Detection | Expected Result in Sensitive Tumors |
| Rb Protein | IHC, Western Blot | Present and functional |
| Cyclin D1 | IHC, RT-qPCR | High expression |
| p16 | IHC, RT-qPCR | Low or absent expression |
| FRS2 alterations | NGS of ctDNA | Presence of alterations[10] |
| MDM2 alterations | NGS of ctDNA | Presence of alterations[10] |
Table 2: Summary of Potential Biomarkers for this compound Resistance
| Biomarker | Method of Detection | Expected Result in Resistant Tumors |
| Rb Protein | IHC, Western Blot, NGS | Absent or non-functional[2] |
| Cyclin E1 | IHC, RT-qPCR | High expression[2][11] |
| CDK6 | IHC, RT-qPCR, FISH | Gene amplification or protein overexpression[7] |
| RB1 alterations | NGS of ctDNA | Presence of alterations[10] |
| CDKN2A/B/C alterations | NGS of ctDNA | Presence of alterations[10] |
| FGFR1 | IHC, RT-qPCR | High expression[9] |
| Phospho-AKT | Western Blot, IHC | High levels |
Experimental Protocols
Protocol 1: Western Blotting for Rb Phosphorylation
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total Rb and phosphorylated Rb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated Rb signal to the total Rb signal.
-
Protocol 2: Immunohistochemistry for Ki-67
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against Ki-67.
-
Apply a secondary antibody and an HRP-polymer conjugate.
-
-
Visualization and Scoring:
-
Develop the color using a DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Score the percentage of Ki-67-positive tumor cells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the Cyclin D-CDK4/6-Rb pathway.
Caption: Key mechanisms of resistance to this compound.
Caption: Experimental workflow for identifying this compound biomarkers.
References
- 1. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 9. mdpi.com [mdpi.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Crozbaciclib
Disclaimer: As of late 2025, detailed public information regarding the long-term storage, handling, and experimental protocols for Crozbaciclib is limited. This compound is identified as a cyclin-dependent kinase (CDK) inhibitor developed for glioblastoma multiforme[1][2]. Given the scarcity of specific data for this compound, this guide provides best practices based on a closely related and well-characterized CDK4/6 inhibitor, Ribociclib . Researchers should use this information as a general guideline and must conduct their own stability and validation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
A: Based on data for Ribociclib powder, long-term storage at -20°C in a tightly sealed container is recommended. Under these conditions, the compound is expected to be stable for up to three years. Protect from moisture and light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar CDK inhibitors like Ribociclib. Use fresh, anhydrous DMSO to ensure maximum solubility.
Q3: How should I store stock solutions of the compound?
A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For Ribociclib, stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months[3].
Q4: Can I store the stock solution at 4°C for short-term use?
A: It is not generally recommended. Short-term storage of stock solutions at 4°C may lead to precipitation and degradation. For daily experiments, it is better to thaw a fresh aliquot from -80°C or -20°C storage.
Q5: Is this compound stable in aqueous media for cell culture experiments?
A: The stability of CDK inhibitors in aqueous media can be limited. It is best practice to dilute the stock solution into your final cell culture medium immediately before use. Do not store the compound in aqueous solutions for extended periods. Stability studies of Ribociclib in Ringer's solution (an aqueous buffer) showed it was stable for 7 hours at 4°C, room temperature, and 37°C[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | Solvent has absorbed moisture; storage temperature is too high. | Use fresh, anhydrous DMSO for preparing new stock solutions. Ensure storage at or below -20°C. Gently warm the vial and vortex to try to redissolve, but if crystals persist, prepare a fresh solution. |
| Inconsistent Experimental Results | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Always use freshly thawed single-use aliquots for each experiment. Verify the stability of your stock solution if it has been stored for an extended period. |
| Low Potency or Lack of Activity in Assays | Incorrect concentration due to precipitation or degradation; compound instability in assay buffer. | Confirm the concentration of your stock solution. Prepare fresh dilutions immediately before adding to the assay. Perform a time-course experiment to check the compound's stability in your specific assay conditions. |
| Difficulty Dissolving the Compound | Low-quality or hydrated solvent. | Use high-purity, anhydrous DMSO. Sonication may aid in dissolving the compound. |
Data Presentation: Storage and Stability of Ribociclib (as a proxy for this compound)
| Form | Solvent | Storage Temperature | Duration of Stability |
| Solid (Powder) | N/A | -20°C | Up to 3 years[5] |
| Stock Solution | DMSO | -80°C | Up to 1 year[3][5] |
| Stock Solution | DMSO | -20°C | Up to 6 months[3] |
| In Mouse Plasma | N/A | -80°C | At least 163 days[4] |
| In Ringer's Solution | Aqueous | -80°C | At least 40 days[4] |
| In Ringer's Solution | Aqueous | 4°C, Room Temp, 37°C | At least 7 hours[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Preparation: Allow the solid compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to 1 mg of powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Protocol 2: Dilution for Cell-Based Assays
-
Thawing: Remove a single aliquot of the stock solution from the freezer and thaw it completely at room temperature.
-
Pre-dilution (Optional): If a large volume of a lower concentration intermediate is needed, perform an initial dilution in DMSO.
-
Final Dilution: Directly add the required volume of the stock solution to pre-warmed cell culture medium to achieve the final desired concentration. Mix immediately by gentle pipetting or inversion.
-
Application: Add the compound-containing medium to the cells immediately. Do not store the diluted compound in the aqueous medium.
Visualizations
Caption: Workflow for long-term storage and stock solution preparation.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway showing the mechanism of CDK4/6 inhibition.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer’s solution and its application to a cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Crozbaciclib and Ribociclib for the Treatment of Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for brain metastases, a significant challenge in oncology, is continually evolving with the advent of targeted therapies. Among these, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have shown promise. This guide provides a comparative overview of two such inhibitors: Crozbaciclib, an investigational agent, and Ribociclib, an approved therapeutic, focusing on their efficacy in the context of brain metastases. This comparison is based on currently available preclinical and clinical data.
Executive Summary
Direct comparative trials between this compound and Ribociclib in brain metastases are not yet available. Ribociclib, in combination with endocrine therapy, has demonstrated clinical benefit in patients with brain metastases from hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, as evidenced by subgroup analyses of large clinical trials. This compound, while at a much earlier stage of development, has shown potent preclinical activity in glioblastoma models, suggesting potential for central nervous system (CNS) efficacy. This guide synthesizes the existing data to offer a preliminary comparative perspective for the research and drug development community.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and Ribociclib are small molecule inhibitors that target the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[1][2] By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein.[1] This, in turn, maintains the Rb-E2F complex, blocking the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][2]
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and Ribociclib in the context of CNS malignancies. It is crucial to note that the data for this compound is preclinical, while the data for Ribociclib is from clinical trials in breast cancer patients with brain metastases.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line / Model | Result | Source |
| IC50 (CDK4) | Biochemical Assay | 3 nM | [3] |
| IC50 (CDK6) | Biochemical Assay | 1 nM | [3] |
| Anti-proliferative IC50 | U87MG Glioblastoma Cells | 15.3 ± 2.9 nM | [3] |
| Tumor Growth Inhibition | Orthotopic U87MG Xenograft Mouse Model | 62% - 99% (at 3.125-50 mg/kg) | [3] |
| Increase in Lifespan | Orthotopic U87MG Xenograft Mouse Model | 162% (at 50 mg/kg) | [3] |
Table 2: Clinical Efficacy of Ribociclib in Brain Metastases (from select trials)
| Trial | Patient Population | Treatment | Intracranial Efficacy Endpoint | Result | Source |
| CompLEEment-1 (Subgroup Analysis) | 51 patients with HR+/HER2- advanced breast cancer and CNS metastases at baseline | Ribociclib + Letrozole | Overall Response Rate (ORR) | 42.9% | [4] |
| Clinical Benefit Rate (CBR) | 62.9% | [4] | |||
| MONALEESA-3 (Subgroup Analysis) | 8 patients with stable, treated brain metastases from HR+/HER2- advanced breast cancer | Ribociclib + Fulvestrant (n=6) vs. Placebo + Fulvestrant (n=2) | Not formally reported due to small sample size. | Anecdotal evidence of activity. | |
| Retrospective Study | 24 patients with HR+/HER2- advanced breast cancer and brain metastases who received a CDK4/6i (16 on Ribociclib) and radiotherapy | Ribociclib + Radiotherapy | 6-month Progression-Free Survival (PFS) | 76.5% | [5] |
| 12-month Progression-Free Survival (PFS) | 49.7% | [5] | |||
| 6-month Local Control (LC) | 80.2% | [5] | |||
| 12-month Local Control (LC) | 68.8% | [5] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound Preclinical Studies
-
In Vitro Proliferation Assay:
-
Cell Line: U87MG human glioblastoma cells.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, representing the concentration of drug required to inhibit cell growth by 50%, was calculated from the dose-response curve.[3]
-
-
Orthotopic Xenograft Mouse Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure: U87MG cells were stereotactically implanted into the brains of the mice. Once tumors were established (confirmed by imaging), mice were randomized to receive vehicle control or this compound at various doses.[3]
-
Treatment Administration: this compound was administered orally.[3]
-
Efficacy Assessment: Tumor growth was monitored using non-invasive imaging (e.g., bioluminescence or MRI). The primary endpoints were tumor growth inhibition and overall survival.[3]
-
Ribociclib Clinical Trials
-
CompLEEment-1 Trial (NCT02941926):
-
Study Design: A phase 3b, open-label, single-arm study.[3][6]
-
Participants: Men and pre/postmenopausal women with HR+, HER2- advanced breast cancer with no prior hormonal therapy for advanced disease. A subgroup of 51 patients had CNS metastases at baseline.[4]
-
Treatment Regimen: Ribociclib (600 mg/day, 3 weeks on/1 week off) plus letrozole (2.5 mg/day, continuous). Premenopausal women and men also received goserelin.[4]
-
Efficacy Assessment: The primary endpoints were safety and tolerability. Secondary endpoints included time to progression, overall response rate, and clinical benefit rate. Tumor assessments were performed every 8 weeks for the first 18 months and every 12 weeks thereafter.[4]
-
-
MONALEESA-3 Trial (NCT02422615):
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Postmenopausal women with HR+, HER2- advanced breast cancer who had received no or one prior line of endocrine therapy for advanced disease. A small number of patients with stable, treated brain metastases were included.
-
Treatment Regimen: Patients were randomized 2:1 to receive either Ribociclib (600 mg/day, 3 weeks on/1 week off) or placebo, in combination with fulvestrant (500 mg intramuscularly on day 1 of each 28-day cycle, with an additional dose on day 15 of cycle 1).
-
Efficacy Assessment: The primary endpoint was progression-free survival. Overall survival and overall response rate were key secondary endpoints. Tumor assessments were performed at screening, every 8 weeks for the first 12 months, and every 12 weeks thereafter.
-
Discussion and Future Directions
The available data, while not directly comparable, offer valuable insights into the potential roles of this compound and Ribociclib in treating brain metastases.
Ribociclib has demonstrated clinical activity in a real-world setting for patients with HR+/HER2- breast cancer and brain metastases, particularly in the CompLEEment-1 trial.[4] The observed overall response and clinical benefit rates in this challenging patient population are encouraging. However, it is important to note that these are subgroup analyses from a larger trial not specifically designed to assess intracranial efficacy. Further prospective studies dedicated to evaluating Ribociclib's efficacy within the CNS are warranted.
This compound is in a much earlier phase of development. The potent in vitro activity against a glioblastoma cell line and the significant tumor growth inhibition and survival benefit in an orthotopic mouse model are promising indicators of its potential as a CNS-penetrant anticancer agent.[3] The preclinical data in a primary brain tumor model may suggest broader applicability beyond breast cancer brain metastases. Future research should focus on confirming its ability to cross the blood-brain barrier in various models and initiating clinical trials to evaluate its safety and efficacy in patients with brain tumors, including metastases.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of cyclin dependent kinase 4/6 inhibitors on breast cancer brain metastasis outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is there a role for CDK 4/6 inhibitors in breast cancer brain metastases? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of CDK4/6 Inhibitors: Crozbaciclib, Palbociclib, and Abemaciclib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of three prominent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors: Crozbaciclib, Palbociclib, and Abemaciclib. The information is compiled from publicly available data to facilitate a comparative understanding of their biochemical and cellular activities.
This guide summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for the cited assays, and provides visual representations of the relevant signaling pathway and experimental workflows to aid in the interpretation of the presented data.
Biochemical Potency and Cellular Activity
The in vitro efficacy of this compound, Palbociclib, and Abemaciclib has been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for each inhibitor against their primary targets, CDK4 and CDK6, as well as their anti-proliferative effects in cancer cell lines.
It is important to note that the data for this compound is sourced from a commercial supplier, while the data for Palbociclib and Abemaciclib are from peer-reviewed publications. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical IC50 Values against CDK4 and CDK6
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Selectivity Ratio |
| This compound | 3[1][2] | 1[1][2] | 3 |
| Palbociclib | 9–11[3] | 15[3] | ~0.6-0.73 |
| Abemaciclib | 2[3] | 9.9[3] | ~0.2 |
Table 2: Anti-proliferative IC50 Values in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | U87MG (Glioblastoma) | 15.3[1][4] |
| Palbociclib | Varies by cell line | Varies |
| Abemaciclib | Varies by cell line | Varies |
Abemaciclib is recognized as the most potent of the three inhibitors against CDK4/6 in preclinical studies.[3] While all three drugs target CDK4 and CDK6, their selectivity ratios differ. Abemaciclib and Ribociclib show a greater potency against CDK4 than CDK6.[5][6] Specifically, Abemaciclib is 14 times more potent against CDK4 than CDK6.[5][6] In contrast, Palbociclib demonstrates similar potency against both CDK4 and CDK6.[5][6]
Mechanism of Action: Cell Cycle Arrest and Rb Phosphorylation
CDK4/6 inhibitors exert their anti-proliferative effects by blocking the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[7] This inhibition prevents cells from progressing from the G1 to the S phase, leading to G1 cell cycle arrest.[7] In vitro studies have confirmed that all three inhibitors induce G1 arrest.[1][8][9] this compound has been shown to arrest the U87MG cell line in the G1 phase.[1][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used for evaluation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK4/6/1 Inhibitor | CDK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.lih.lu [researchportal.lih.lu]
A Comparative Analysis of CDK4/6 Inhibition and Alkylating Agent Chemotherapy: Single-Agent Crozbaciclib (as represented by Ribociclib) vs. Combination Therapy with Temozolomide
Note to the reader: As of the latest available data, "Crozbaciclib" is not a recognized therapeutic agent in published literature. This guide will therefore use Ribociclib , a well-characterized CDK4/6 inhibitor, as a representative molecule for the class of drugs to which "this compound" is hypothesized to belong. This comparison will analyze the preclinical and clinical data of Ribociclib as a single agent and in combination with the alkylating agent Temozolomide.
This guide provides a comprehensive comparison of the efficacy of a single-agent Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, represented by Ribociclib, versus a combination therapy with the alkylating agent Temozolomide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical and clinical data, and relevant experimental protocols.
Introduction
Cancer therapy is increasingly moving towards targeted treatments that exploit specific molecular vulnerabilities of tumor cells. CDK4/6 inhibitors and alkylating agents represent two distinct classes of anticancer drugs with different mechanisms of action.
This compound (represented by Ribociclib) is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] By inhibiting these kinases, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[3][4]
Temozolomide (TMZ) is an oral alkylating agent that methylates DNA, primarily at the N-7 or O-6 positions of guanine residues.[5][6] This DNA damage triggers apoptosis in cancer cells.[7][8] However, the efficacy of TMZ can be limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from the O6 position of guanine.[5][9]
The combination of a CDK4/6 inhibitor with an alkylating agent like Temozolomide is a rational approach to enhance anti-tumor efficacy. By arresting cells in the G1 phase, the CDK4/6 inhibitor may prevent the repair of TMZ-induced DNA damage, leading to a synergistic cytotoxic effect.[10][11]
Data Presentation
In Vitro Efficacy: Cell Viability (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ribociclib and Temozolomide as single agents and in combination in various cancer cell lines.
| Cell Line | Ribociclib (Single Agent) IC50 (µM) | Temozolomide (Single Agent) IC50 (µM) | Ribociclib + Temozolomide Combination Index (CI)* |
| Glioblastoma (U87) | Not widely reported | 100 - 500[12][13] | Data not available |
| Glioblastoma (T98G) | Not widely reported | >500 (Resistant)[14] | Data not available |
| Breast Cancer (MCF-7) | ~0.1 - 0.5[15] | >1000 | Data not available |
| Nasopharyngeal Carcinoma (HK1) | 1.42 ± 0.23[3] | Data not available | Data not available |
| Nasopharyngeal Carcinoma (C666-1) | 8.26 ± 0.92[3] | Data not available | Data not available |
*Combination Index (CI): <1 indicates synergy, =1 indicates additive effect, >1 indicates antagonism. Data for the direct combination of Ribociclib and Temozolomide is limited in publicly available literature; however, synergy has been observed with other CDK inhibitors and TMZ.[10]
In Vivo Efficacy: Tumor Growth Inhibition
This table presents data on tumor growth inhibition in preclinical xenograft models.
| Treatment Group | Tumor Model | % Tumor Growth Inhibition (TGI) | Survival Benefit |
| Ribociclib (Single Agent) | Nasopharyngeal Carcinoma PDX | Significant reduction in tumor volume[3] | Not reported |
| Temozolomide (Single Agent) | Glioblastoma Xenograft | Varied, dependent on MGMT status[12][16] | Modest increase in survival |
| Ribociclib + Letrozole | HR+/HER2- Breast Cancer | Significantly prolonged progression-free survival[17][18][19] | Improved overall survival[17][20] |
| Zotiraciclib (CDK9 inhibitor) + Temozolomide | Glioblastoma Xenograft | Synergistic tumor growth inhibition[10] | Significant survival benefit[10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound (Ribociclib) and Temozolomide, alone and in combination, on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[21]
-
Drug Treatment: Cells are treated with increasing concentrations of Ribociclib, Temozolomide, or a combination of both for 72 hours.[14][21]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[22]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[21]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound (Ribociclib) and Temozolomide, alone and in combination, in a preclinical in vivo model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., U87 glioblastoma cells) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).[12][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, Ribociclib alone, Temozolomide alone, and the combination of Ribociclib and Temozolomide. Drugs are administered via oral gavage or intraperitoneal injection at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Survival Analysis: The study continues until tumors reach a predetermined endpoint size or the mice show signs of morbidity. Survival data is collected and analyzed.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
Signaling Pathways and Experimental Workflows
This compound (Ribociclib) Mechanism of Action
Caption: Mechanism of action of this compound (Ribociclib).
Temozolomide Mechanism of Action
Caption: Mechanism of action of Temozolomide.
Experimental Workflow for In Vitro Synergy Study
Caption: Workflow for in vitro synergy analysis.
Conclusion
The comparison between single-agent this compound (represented by Ribociclib) and a combination therapy with Temozolomide highlights distinct and potentially synergistic anti-cancer strategies. Ribociclib, as a CDK4/6 inhibitor, effectively induces cell cycle arrest, which has shown significant clinical benefit in hormone receptor-positive breast cancer.[23] Temozolomide remains a cornerstone of therapy for glioblastoma, though its efficacy is often limited by resistance mechanisms.[24][25]
The preclinical rationale for combining these two agents is strong. By halting cell cycle progression, Ribociclib may prevent the repair of TMZ-induced DNA damage, thereby enhancing its cytotoxic effects. While direct clinical data for this specific combination is not yet available, studies combining other CDK inhibitors with TMZ have shown promise.[10] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of combining this compound or other CDK4/6 inhibitors with Temozolomide for the treatment of various cancers, particularly those with a high unmet medical need like glioblastoma.
References
- 1. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide - Wikipedia [en.wikipedia.org]
- 7. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 10. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 18. Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer [jhoponline.com]
- 19. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Trial Results | mBC | KISQALI® (ribociclib) [us.kisqali.com]
- 21. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Crozbaciclib: A Guide for Laboratory Professionals
Absence of specific public guidelines for Crozbaciclib necessitates a robust, safety-first approach to its disposal. Researchers and laboratory personnel must adhere to established best practices for potent investigational compounds and consult their institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Given that "this compound" is not a widely documented compound with publicly available disposal protocols, it is crucial to treat it as a potent, potentially hazardous investigational new drug. The "-ciclib" suffix suggests it may be a cyclin-dependent kinase (CDK) inhibitor, a class of drugs often used in cancer therapy that can be cytotoxic.[1] Therefore, handling and disposal require a high degree of caution to protect both laboratory personnel and the environment.
The disposal of any investigational medication must comply with federal regulations like the Resource Conservation and Recovery Act (RCRA) as well as state and local laws.[2] It is illegal and unsafe to dispose of such chemicals in standard trash or down the sewer drain.[3]
Immediate Safety and Handling Protocols
Before disposal, safe handling is paramount. Personnel involved in the transport, handling, and disposal of potentially cytotoxic drugs should receive specific training on the risks and procedures.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and safety glasses. For potent compounds, a respirator may be necessary based on the risk assessment.
-
Containment: Handle this compound in a designated area, such as a chemical fume hood or biological safety cabinet, to prevent exposure.
-
Spill Management: A spill kit specifically for cytotoxic or hazardous drugs should be readily available.[4] Any materials used to clean a spill must be disposed of as hazardous waste.[3]
Step-by-Step Disposal Procedures
The following steps provide a general framework for the proper disposal of this compound. Always defer to your institution's specific EHS guidelines.
1. Waste Characterization and Segregation: The first critical step is to determine if the waste is hazardous. Since a Safety Data Sheet (SDS) may not be available for this compound, assume it is hazardous.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your EHS department.[5][6]
-
Types of Waste:
-
Grossly Contaminated Waste: This includes unused or expired pure this compound, and any items heavily contaminated with the compound. This is often referred to as "bulk" chemotherapy or cytotoxic waste.
-
Trace Contaminated Waste: This includes empty vials, syringes, and PPE with minimal residual contamination.[7]
-
Sharps: Needles or other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous waste.[8]
-
2. Waste Collection and Container Management: Proper containment is essential to prevent leaks and exposure.
-
Use Designated Containers: Collect this compound waste in containers specifically designated for cytotoxic or hazardous pharmaceutical waste. These containers are often color-coded (e.g., yellow, purple, or black for RCRA hazardous waste) and must be leak-proof with a secure lid.[6][8]
-
Container Compatibility: Ensure the container material is compatible with the waste.[5][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents (i.e., "this compound waste").[10][5][9] The label should also include the name of the Principal Investigator and the laboratory location.[9]
-
Keep Containers Closed: Waste containers must remain sealed except when adding waste.[3][10][5]
3. Storage in a Satellite Accumulation Area (SAA): Laboratories must store hazardous waste in a designated SAA at or near the point of generation.[9][11][12]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers should be kept in secondary containment (such as a plastic tub) to contain any potential leaks.[3][11]
-
Inspections: The SAA and its containers should be inspected weekly for leaks or deterioration.[9]
4. Final Disposal: The final disposal of potent pharmaceutical waste is a highly regulated process.
-
Contact EHS for Pickup: Do not transport hazardous waste yourself. Submit a chemical waste collection request to your institution's EHS department.[10][9]
-
Incineration: The standard and required method for destroying cytotoxic and potent pharmaceutical waste is through high-temperature incineration by a licensed hazardous waste vendor. This ensures the complete destruction of the active compound.
Quantitative Data and Experimental Protocols
As this compound is an investigational compound, there is no public quantitative data regarding disposal limits or specific experimental protocols for its degradation or neutralization. All disposal decisions must be based on the precautionary principle, treating the substance as a potent, hazardous material. The table below summarizes the general waste management approach.
| Waste Type | Container Specification | Disposal Procedure |
| Solid this compound Powder | Labeled, sealed container compatible with chemical waste. | Collect as hazardous chemical waste for incineration. |
| Solutions of this compound | Labeled, sealed, leak-proof container with secondary containment. | Collect as hazardous liquid chemical waste for incineration. |
| Contaminated Labware (vials, tubes) | Puncture-resistant container labeled for hazardous waste. | Segregate as hazardous waste for incineration.[13] |
| Contaminated PPE (gloves, coats) | Designated waste bag (often yellow or purple) inside a labeled, rigid container.[8] | Dispose of as trace cytotoxic/hazardous waste for incineration. |
| Contaminated Sharps | Puncture-proof sharps container labeled for cytotoxic/hazardous waste. | Collect for incineration via hazardous waste vendor. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
Caption: Decision workflow for safe disposal of this compound waste.
References
- 1. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 6. usbioclean.com [usbioclean.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
